2-Azabicyclo[3.2.1]octane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-5-6(1)3-4-8-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEWCCOKDMZBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16994-01-7 | |
| Record name | 2-Azabicyclo[3.2.1]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16994-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Azabicyclo[3.2.1]octane hydrochloride chemical structure and properties
An In-Depth Technical Guide to 2-Azabicyclo[3.2.1]octane Hydrochloride: A Key Scaffold for Drug Discovery
Introduction
The 2-azabicyclo[3.2.1]octane framework, a fused heterocyclic system comprising a six-membered nitrogen-containing ring and a cyclopentane ring, represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for designing ligands with high affinity and selectivity for biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a versatile intermediate for further chemical elaboration.
This technical guide provides a comprehensive overview of 2-azabicyclo[3.2.1]octane hydrochloride, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, established synthetic routes, and its proven applications as a foundational building block in the creation of novel therapeutics.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The core of the molecule is a bicyclic amine. The "[3.2.1]" nomenclature describes the number of atoms in the bridges connecting the two bridgehead atoms. The nitrogen atom is assigned position 2. The hydrochloride salt is formed by the protonation of the secondary amine, which is the most basic site on the molecule.
Caption: Generalized workflow for the synthesis of 2-Azabicyclo[3.2.1]octane HCl.
Exemplary Synthetic Protocol
This protocol is a representative, literature-informed methodology for the synthesis and subsequent characterization of the target compound.
Step 1: Synthesis of the Bicyclic Amino Ketone (Intramolecular Cyclization)
-
To a solution of the linear amino-enone precursor in a suitable solvent (e.g., methanol or THF), add a catalytic amount of acid (e.g., HCl) or base (e.g., NaOMe). The choice of catalyst depends on the specific substrate and protecting groups used.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 5% Methanol in Dichloromethane). The disappearance of the starting material and the formation of a new, more polar spot indicates cyclization.
-
Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the bicyclic amino ketone.
Step 2: Reduction of the Ketone
-
For a Wolff-Kishner reduction, suspend the bicyclic amino ketone, hydrazine hydrate, and potassium hydroxide in a high-boiling solvent like diethylene glycol.
-
Heat the mixture to reflux (e.g., 180-200 °C) for several hours until gas evolution ceases.
-
Self-Validation: The reaction can be monitored by GC-MS to track the conversion of the ketone to the fully reduced alkane.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-azabicyclo[3.2.1]octane free base.
Step 3: Hydrochloride Salt Formation and Characterization
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
-
Slowly add a solution of HCl in ether (or gaseous HCl) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ether, and dry under vacuum to yield 2-azabicyclo[3.2.1]octane hydrochloride.
-
Final Validation: Confirm the structure and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To verify the carbon-hydrogen framework and confirm the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base cation.
-
Infrared (IR) Spectroscopy: To observe characteristic N-H stretches and the absence of the C=O stretch from the ketone precursor.
-
Melting Point Analysis: To determine a sharp melting point, indicative of high purity.
-
Applications in Medicinal Chemistry and Drug Development
The 2-azabicyclo[3.2.1]octane scaffold is not merely an inert structural component; its defined and rigid geometry is crucial for orienting pharmacophoric elements in three-dimensional space. This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency.
-
As a Conformationally Restricted Amine: The bicyclic system locks the amine in a specific conformation, which can be critical for interactions with receptors or enzymes. This makes it a valuable building block for creating potent and selective ligands. [1]* Use in Vasopressin Antagonists: Derivatives of the azabicyclooctane core have been synthesized and evaluated as potent mixed arginine vasopressin (AVP) receptor antagonists. [3]These compounds are investigated for conditions like hyponatremia and heart failure.
-
NAAA Inhibitors: More recently, this scaffold was integral to the development of a novel class of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses. [4]Constraining a piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold led to a significant boost in potency. [4]* Intermediate for Natural Product Synthesis: The unique structure of this scaffold makes it a key intermediate in the total synthesis of various natural products and complex alkaloids. [1][5]
Conclusion
2-Azabicyclo[3.2.1]octane hydrochloride is a high-value scaffold for chemical and pharmaceutical research. Its synthesis, while challenging, yields a conformationally rigid building block that has proven instrumental in the discovery of potent and selective bioactive molecules. The physicochemical and structural insights provided in this guide underscore its continued importance and potential for future drug development programs, offering a robust platform for the strategic design of next-generation therapeutics.
References
-
Reed, D. D., & Bergmeier, S. C. (2007). A facile synthesis of a polyhydroxylated 2-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 72(3), 1024–1026. [Link]
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. (2024). Scheme 1 Synthesis of 2-azabicyclo[3.2.1]octane 8. ResearchGate. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(16), 2902–2915. [Link]
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Laird, E. R., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745. [Link]
-
Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(13), 9319–9341. [Link]
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- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: 2-Azabicyclo[3.2.1]octane Hydrochloride
Topic: 2-Azabicyclo[3.2.1]octane Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Privileged Scaffold for Conformational Restriction in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the 2-azabicyclo[3.2.1]octane core represents a critical "privileged scaffold." By introducing a methylene bridge to a piperidine ring, this bicyclic system offers a defined three-dimensional vector that restricts conformational flexibility, often enhancing receptor selectivity and metabolic stability compared to its monocyclic progenitors. This technical guide provides a comprehensive analysis of the hydrochloride salt form (CAS: 16994-01-7), detailing its physicochemical properties, synthetic challenges, and strategic applications in high-affinity ligand design.
Identity & Physicochemical Profile[1][2]
The 2-azabicyclo[3.2.1]octane core is distinct from its more common isomer, tropane (8-azabicyclo[3.2.1]octane). While tropane places the nitrogen at the bridgehead-bridging position, the 2-aza isomer integrates the nitrogen into the saturated ethano-bridge, creating a unique steric and electronic profile.
Table 1: Chemical Specifications
| Parameter | Specification |
| Chemical Name | 2-Azabicyclo[3.2.1]octane hydrochloride |
| CAS Number (HCl) | 16994-01-7 |
| CAS Number (Free Base) | 279-79-8 |
| Molecular Formula | C₇H₁₃N[1][2][3][4] · HCl |
| Molecular Weight | 147.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| SMILES (Free Base) | C1CC2CCC1N2 |
| InChI Key | ASUQYWCXZRNVRW-UHFFFAOYSA-N |
Synthetic Methodologies: Overcoming Regiochemical Challenges
Synthesizing the 2-azabicyclo[3.2.1]octane core is non-trivial due to the thermodynamic preference for the 3-aza isomer (isoquinuclidine) in many rearrangement reactions.
The Schmidt Reaction Limitations
Historically, the Schmidt reaction on norcamphor (bicyclo[2.2.1]heptan-2-one) was explored. However, this route is not recommended for high-purity synthesis of the 2-aza isomer. Mechanistic studies reveal that the migration of the methylene group is preferred over the bridgehead methine, leading predominantly to the 3-azabicyclo[3.2.1]octan-4-one lactam, rather than the desired 2-aza precursor [1].
Preferred Route: Intramolecular Cyclization (N-Chloroamine Solvolysis)
To ensure regiochemical fidelity, the "Gassman Protocol" or modern variants involving intramolecular nucleophilic substitution are superior. This approach relies on the solvolytic cyclization of N-chloroamines or the radical cyclization of aminyl intermediates derived from substituted cyclopentanes.
Experimental Workflow: N-Chloroamine Cyclization
-
Precursor: (Cyclopent-3-en-1-yl)methanamine derivatives.
-
Activation: Conversion to N-chloroamine using tert-butyl hypochlorite (t-BuOCl).
-
Cyclization: Silver-mediated or thermal solvolysis promotes transannular attack, forming the bicyclic bridge.
-
Reduction: If a lactam intermediate is formed, reduction with LiAlH₄ yields the final amine.
Figure 1: Strategic workflow for the regioselective synthesis of the 2-azabicyclo[3.2.1]octane core, avoiding the regioisomeric mixtures common in Schmidt rearrangements.
Medicinal Chemistry Applications
The 2-azabicyclo[3.2.1]octane scaffold serves as a bioisostere for piperidine and morpholine rings. Its utility lies in "freezing" bioactive conformations, thereby reducing the entropic penalty of binding to a protein target.
Structural Logic: The Rigidification Principle
In many drug programs, a piperidine ring may adopt multiple chair/boat conformations. By bridging C2 and C6 (in piperidine numbering) with an ethano-bridge, the molecule is locked into a specific geometry. This is particularly valuable in:
-
GPCR Ligands: Enhancing selectivity for Orexin and Muscarinic receptors.
-
Kinase Inhibitors: The scaffold has been utilized in HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors to orient substituents into hydrophobic pockets with high precision [2].
Case Study: HPK1 Inhibitors
Recent patent literature highlights the use of 2-azabicyclo[3.2.1]octane in the development of HPK1 inhibitors for immuno-oncology. The bicyclic amine replaces standard diamines (like 1,4-oxazepane), improving the pharmacokinetic profile by reducing oxidative metabolism at the nitrogen center due to steric shielding [3].
Figure 2: The medicinal chemistry rationale for scaffold hopping from piperidine to 2-azabicyclo[3.2.1]octane.
Handling & Safety Protocols
While specific toxicological data for the 2-aza isomer is less abundant than for tropane alkaloids, it should be handled with the standard precautions reserved for bicyclic amines.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: The hydrochloride salt is stable in solid form but may degrade in solution if exposed to strong oxidizers.
Self-Validating Protocol for Purity Check:
-
1H NMR (D₂O): Look for the distinct bridgehead methine protons. In the 2-aza system, the C1 bridgehead (adjacent to N) and C5 bridgehead will show distinct chemical shifts due to asymmetry, unlike the symmetric tropane (8-aza) system.
-
Melting Point: Verify against the specific batch Certificate of Analysis (CoA), as enantiopure vs. racemic salts will exhibit different thermal transitions.
References
-
Krow, G. R., et al. (1996). Regioselectivity of Schmidt Reactions of Norcamphor Derivatives. Journal of Organic Chemistry.[5][6] Link
-
Monteiro, M. C., et al. (2024).[6] 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.[7][6][8][9][10] Link
-
Patent WO2020092621A1. (2020). Substituted 6-azabenzimidazole compounds as HPK1 inhibitors.[11][12] Google Patents.[8] Link
-
ChemicalBook. (2024).[6] 2-Azabicyclo[3.2.1]octane hydrochloride Product Specifications.Link
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An In-Depth Technical Guide to 2-Azabicyclo[3.2.1]octane Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of the 2-Azabicyclo[3.2.1]octane Scaffold
The 2-azabicyclo[3.2.1]octane core, a conformationally constrained nitrogen-containing heterocycle, represents a pivotal structural motif in medicinal chemistry and drug development.[1] Its rigid bicyclic framework, which can be considered a bioisostere of piperidine, offers a unique three-dimensional architecture that allows for precise spatial orientation of substituents, making it an attractive scaffold for targeting a variety of biological receptors. This guide provides a comprehensive technical overview of 2-Azabicyclo[3.2.1]octane hydrochloride, from its fundamental physicochemical properties to its synthesis and applications, with a particular focus on its role in the development of novel therapeutics. The structural similarity of this scaffold to bioactive alkaloids has fueled its exploration in numerous drug discovery programs.[1][2]
Molecular and Physicochemical Profile of 2-Azabicyclo[3.2.1]octane Hydrochloride
A thorough understanding of the fundamental properties of 2-Azabicyclo[3.2.1]octane and its hydrochloride salt is essential for its effective utilization in research and development.
Molecular Formula and Weight
The core structure of 2-Azabicyclo[3.2.1]octane is the free base, a bicyclic amine. For pharmaceutical and research applications, it is commonly prepared as a hydrochloride salt to enhance its stability and aqueous solubility.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Azabicyclo[3.2.1]octane (Free Base) | C₇H₁₃N | 111.18[3] | 279-79-8[3] |
| 2-Azabicyclo[3.2.1]octane Hydrochloride | C₇H₁₄ClN | 147.65 | 3024071-72-2 (for 1S,5S isomer)[4] |
Physicochemical Properties
While specific experimental data for the parent hydrochloride salt is not extensively documented in publicly available literature, the following table summarizes key computed properties and data for closely related analogs. These values provide valuable insights for formulation development and experimental design.
| Property | Value/Information | Source/Comment |
| pKa | Not explicitly reported for the parent HCl salt. The basic nitrogen atom's pKa is expected to be in the range of 9-11, typical for secondary amines in a bicyclic system. | General chemical principles. |
| Solubility | The hydrochloride salt form is expected to have good solubility in water and polar protic solvents like methanol and ethanol. The free base is soluble in many organic solvents. | General knowledge of amine salts. |
| Melting Point | Not explicitly reported for the parent HCl salt. Varies significantly with substitution. | Data for derivatives is available. |
| Appearance | Typically a white to off-white solid in its hydrochloride salt form. | General observation for similar compounds. |
Spectroscopic Characterization: Unveiling the Structure
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2-Azabicyclo[3.2.1]octane and its derivatives. Below are representative data for related structures, illustrating the key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the 2-azabicyclo[3.2.1]octane core is characterized by a complex series of multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The bridgehead protons often appear as distinct signals.
-
¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms of the bicyclic core. The carbons adjacent to the nitrogen atom are typically shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of 2-Azabicyclo[3.2.1]octane and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition. The free base will show a molecular ion peak (M+) at m/z 111.1048, while the HCl salt will not typically show the parent ion of the salt in ESI-MS, but rather the protonated free base [M+H]+ at m/z 112.1121.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Azabicyclo[3.2.1]octane hydrochloride is characterized by a broad absorption band in the region of 2500-3000 cm⁻¹, corresponding to the N-H stretch of the secondary ammonium salt. C-H stretching vibrations are observed around 2850-2950 cm⁻¹.
Synthesis of the 2-Azabicyclo[3.2.1]octane Scaffold: Strategies and Mechanisms
The synthesis of the 2-azabicyclo[3.2.1]octane core has been a subject of considerable research, leading to the development of several elegant and efficient synthetic strategies. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Key Synthetic Approaches
-
Intramolecular Cyclization: This is a common and versatile strategy that often involves the formation of the bicyclic system through a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center within the same molecule.[2]
-
Rearrangement Reactions: Ring-enlargement reactions, such as the Beckmann rearrangement and rearrangements of bicyclo[2.2.1]heptane systems, provide another avenue to the 2-azabicyclo[3.2.1]octane scaffold.[2]
-
Diels-Alder Reactions: Cycloaddition reactions, particularly the Diels-Alder reaction, can be employed to construct the bicyclic core with good stereocontrol.
Experimental Protocol: Synthesis via Intramolecular Cyclization
The following is a representative, generalized protocol for the synthesis of a 2-azabicyclo[3.2.1]octane derivative via an intramolecular SN2 reaction. This method highlights the underlying chemical principles and can be adapted for the synthesis of various analogs.
Step 1: Synthesis of the Cyclopentane Precursor
-
Rationale: The initial step involves the construction of a suitably functionalized cyclopentane ring that bears both the nitrogen nucleophile (or its precursor) and a leaving group.
-
Procedure: A substituted cyclopentanone is reacted with a nitrogen-containing nucleophile to form an enamine, which is then alkylated with a reagent containing a leaving group (e.g., a tosylate or halide) at the appropriate position.
Step 2: Intramolecular Cyclization
-
Rationale: The key ring-forming step where the nitrogen atom displaces the leaving group to form the bicyclic system. The choice of base and solvent is critical for the efficiency of this reaction.
-
Procedure: The cyclopentane precursor is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the nitrogen, which then undergoes an intramolecular nucleophilic substitution to form the 2-azabicyclo[3.2.1]octane ring system.
Step 3: Deprotection and Salt Formation
-
Rationale: If protecting groups were used on the nitrogen atom (e.g., a tosyl or Boc group), they are removed in this step. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
-
Procedure: The protecting group is removed under appropriate conditions (e.g., acid or reducing conditions). The resulting free base is then dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
Caption: Generalized workflow for the synthesis of 2-Azabicyclo[3.2.1]octane HCl.
Applications in Drug Discovery and Medicinal Chemistry
The 2-azabicyclo[3.2.1]octane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into a wide range of drug candidates.
Kappa-Opioid Receptor (KOR) Agonists
One of the most significant applications of the 2-azabicyclo[3.2.1]octane scaffold is in the development of kappa-opioid receptor (KOR) agonists.[2] KOR agonists are of great interest for the treatment of pain, pruritus (itching), and substance use disorders. The rigid nature of the 2-azabicyclo[3.2.1]octane core allows for the precise positioning of pharmacophoric elements necessary for potent and selective KOR activation.
Mechanism of Action: KOR Signaling Pathway
KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[5] Activation of KOR by an agonist, such as a derivative of 2-azabicyclo[3.2.1]octane, initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6] This ultimately results in a reduction in neuronal excitability, which is the basis for the analgesic and other therapeutic effects of KOR agonists.
Caption: Signaling pathway of a 2-azabicyclo[3.2.1]octane-based KOR agonist.
Other Therapeutic Areas
Beyond KOR agonism, derivatives of 2-azabicyclo[3.2.1]octane have shown promise as:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: For the potential treatment of neurological and psychiatric disorders.[1]
-
Anticancer Agents: Some derivatives have exhibited cytotoxic activity against various cancer cell lines.[2]
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling 2-Azabicyclo[3.2.1]octane hydrochloride.
Hazard Identification
Based on data for the free base and related compounds, 2-Azabicyclo[3.2.1]octane and its salts may be:
-
Harmful if swallowed.[3]
-
A cause of skin and eye irritation or burns.[3]
-
A flammable liquid and vapor in its free base form.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Storage
Store 2-Azabicyclo[3.2.1]octane hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
The 2-azabicyclo[3.2.1]octane scaffold has firmly established itself as a cornerstone in the design and synthesis of novel therapeutic agents. Its conformational rigidity and synthetic tractability provide a robust platform for the development of potent and selective modulators of various biological targets. The continued exploration of new synthetic methodologies to access diverse derivatives, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of complex diseases evolves, the strategic application of privileged scaffolds like 2-azabicyclo[3.2.1]octane will remain a critical component of successful drug discovery endeavors.
References
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Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. PMC. [Link]
-
Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers. [Link]
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2-Azabicyclo(3.2.1)octane | C7H13N | CID 12471321. PubChem. [Link]
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(PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00199K. [Link]
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- 3. 2-Azabicyclo(3.2.1)octane | C7H13N | CID 12471321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
In-Depth Technical Guide: 2-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane
Executive Summary
The distinguishing feature between 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane lies in the topology of the nitrogen insertion within the bicyclic framework. While the 8-aza isomer (tropane) places the nitrogen at the bridgehead—creating a symmetric, highly rigid pharmacophore found in alkaloids like cocaine and atropine—the 2-aza isomer incorporates nitrogen into the "bridge" of the six-membered ring component. This subtle shift breaks the symmetry, alters the basicity profile due to solvation effects, and redirects the vector of functional group presentation, making the 2-aza scaffold a valuable, under-explored tool for accessing novel IP space in GPCR and transporter ligand design.
Part 1: Structural & Conformational Analysis
Topological Distinction
Both scaffolds share the same carbon count and bicyclic connectivity, but the nitrogen placement dictates their chemical behavior and biological recognition.
-
8-Azabicyclo[3.2.1]octane (Tropane): The nitrogen bridges C1 and C5. This creates a plane of symmetry (if R=H or symmetric substitution). The lone pair is sterically encumbered by the ethano-bridge (C6-C7).
-
2-Azabicyclo[3.2.1]octane: The nitrogen replaces a methylene group in the six-membered ring (position 2). The molecule is inherently chiral even without substituents, typically existing as a racemate unless synthesized asymmetrically.
Figure 1: Topological connectivity comparison. Note the bridgehead nitrogen (N8) in tropane versus the ring nitrogen (N2) in the 2-aza isomer.
Conformational Energy & Basicity
The 3D shape of these molecules influences their pKa and receptor binding.
| Feature | 8-Azabicyclo[3.2.1]octane | 2-Azabicyclo[3.2.1]octane |
| Primary Conformation | Chair-Chair (Piperidine ring is chair). Rigid. | Chair (Piperidine ring) / Envelope (Cyclopentane). |
| Nitrogen Environment | Bridgehead. Sterically crowded. Solvation of the protonated ammonium is hindered by the C6-C7 bridge. | Secondary Amine. Less sterically hindered than the 8-position. More accessible for solvation. |
| Basicity (pKa) | ~9.5 - 10.0 (Parent). Slightly lower than typical secondary amines due to solvation penalties. | ~10.5 - 11.0 (Est.). Behaves more like a standard piperidine derivative. |
| Chirality | Meso (achiral) if unsubstituted. | Inherently chiral (R/S enantiomers exist). |
Expert Insight: In drug design, the 2-aza scaffold offers a distinct "exit vector" for substituents. While 8-aza derivatives project substituents from the C3 position (endo/exo), 2-aza derivatives allow functionalization at N2, C3, or the bridgehead C1/C5, enabling the exploration of asymmetrical binding pockets that the symmetric tropane scaffold cannot access.
Part 2: Synthetic Methodologies
The synthesis of these cores requires fundamentally different disconnections. The 8-aza core is classically formed via double Mannich condensation, while the 2-aza core typically requires intramolecular cyclization of substituted piperidines or cyclohexanes.
8-Azabicyclo[3.2.1]octane: The Robinson Strategy
The classic Robinson Tropinone Synthesis is a multicomponent reaction. It is thermodynamically driven and highly efficient for generating the 8-aza core.
-
Key Step: Double Mannich reaction.
-
Precursors: Succindialdehyde, Methylamine, Acetonedicarboxylic acid.
2-Azabicyclo[3.2.1]octane: Intramolecular Cyclization Protocol
Accessing the 2-aza core is more challenging and often involves "building the bridge" across a pre-existing ring. The following protocol is based on the intramolecular alkylation of piperidine derivatives , a robust method for generating the bicyclic system [1, 2].
Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[3.2.1]octan-3-one
Objective: Construct the 2-aza core via Dieckmann-like cyclization or direct alkylation. Target Audience: Synthetic Chemists.
Reagents:
-
Methyl 3-(2-bromoethyl)cyclopentane-1-carboxylate (Precursor)
-
Benzylamine (BnNH2)
-
Toluene (Solvent)
-
Sodium Hydride (NaH, 60% dispersion)
Step-by-Step Workflow:
-
Nucleophilic Substitution (Formation of Secondary Amine):
-
Dissolve methyl 3-(2-bromoethyl)cyclopentane-1-carboxylate (10 mmol) in anhydrous toluene (50 mL).
-
Add Benzylamine (12 mmol) and K2CO3 (20 mmol).
-
Critical Step: Heat to reflux for 12 hours. Monitor by TLC for the disappearance of the bromide. This forms the intermediate secondary amine.
-
Why: We establish the nitrogen atom and one tether before closing the ring.
-
-
Lactamization (Ring Closure):
-
Cool the reaction mixture to 0°C.
-
Add NaH (15 mmol) portion-wise under Argon flow.
-
Allow to warm to room temperature and stir for 4-6 hours.
-
Observation: Evolution of H2 gas indicates deprotonation of the amine, which then attacks the ester carbonyl.
-
Mechanistic Note: This forms the 2-azabicyclo[3.2.1]octan-3-one (lactam). The lactam is a stable, versatile intermediate that can be reduced to the amine using LiAlH4.
-
-
Reduction (Optional - to Parent Amine):
-
Suspend LiAlH4 (20 mmol) in dry THF.
-
Add the lactam solution dropwise at 0°C. Reflux for 4 hours.
-
Quench via Fieser workup (Water, 15% NaOH, Water).
-
Figure 2: Synthetic workflow for the 2-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization.
Part 3: Medicinal Chemistry & Pharmacology[1][2][3]
Pharmacophore Mapping
The choice between 2-aza and 8-aza scaffolds is often a choice between symmetry and vector diversity .
-
8-Aza Applications:
-
GPCR Antagonists: Atropine (Muscarinic antagonist). The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine.
-
Transporter Blockers: Cocaine (DAT/SERT/NET inhibitor). The rigid boat/chair conformation positions the C2-ester and C3-aryl groups perfectly to block the transporter pore.
-
-
2-Aza Applications:
-
Opioid Receptors: Ong and Anderson demonstrated that 5-aryl-2-azabicyclo[3.2.1]octanes act as potent analgesics with mixed agonist/antagonist profiles, comparable to morphine but with reduced dependence liability [3].
-
Triple Reuptake Inhibitors (TRUI): Isomers of cocaine based on the 2-aza scaffold have been synthesized. By moving the nitrogen, the electrostatic potential surface changes, altering the binding affinity and selectivity ratios between DAT, SERT, and NET [4].
-
NAAA Inhibitors: Recent studies identified pyrazole-substituted 2-azabicyclo[3.2.1]octane sulfonamides as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammation and pain [5].
-
Structure-Activity Relationship (SAR) Table
| Property | 8-Aza (Tropane) | 2-Aza (Isotropane) |
| Rigidity | High (Bicyclic Bridgehead) | High (Bicyclic Fused) |
| Lipophilicity (LogP) | Moderate (Tunable) | Similar to 8-aza, but N-substitution vectors differ. |
| Metabolic Stability | Susceptible to N-demethylation (CYP450). | Susceptible to N-dealkylation; bridgehead oxidation is less likely than C3 oxidation in tropanes. |
| Key Target Classes | Muscarinic, Dopamine Transporter, Nicotinic. | Opioid (Kappa/Mu), NAAA, Adenosine Receptors. |
References
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024).[1][2][3] 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry.
-
Reed, D. D., & Bergmeier, S. C. (2007). A Facile Synthesis of a Polyhydroxylated 2-Azabicyclo[3.2.1]octane. Journal of Organic Chemistry.
-
Ong, H. H., Anderson, V. B., & Wilker, J. C. (1980). Synthesis and analgetic activity of some 5-aryl-2-azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry.
- Simoni, D., et al. (1993). Methoxypheny-2-azabicyclo[3.2.1]octanes: Synthesis and inhibition of monoamine uptake. Journal of Medicinal Chemistry.
-
Duranti, A., et al. (2025). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. ACS Medicinal Chemistry Letters.
-
U.S. EPA CompTox Dashboard. 8-Azabicyclo[3.2.1]octane Properties.
Sources
2-Azabicyclo[3.2.1]octane scaffold in drug discovery literature
The 2-Azabicyclo[3.2.1]octane Scaffold: Synthetic Architectures and Therapeutic Horizons
Executive Summary: Beyond the Tropane Paradigm
The 2-azabicyclo[3.2.1]octane scaffold (often termed isotropane) represents a privileged yet underutilized structural motif in modern drug discovery. Distinct from its ubiquitous isomer, the 8-azabicyclo[3.2.1]octane (tropane) core found in cocaine and atropine, the 2-aza variant offers a unique vector orientation for side-chain attachment. Its rigid bicyclic framework locks substituents into defined three-dimensional coordinates, minimizing the entropic penalty of receptor binding ($ \Delta S_{binding} $) while enhancing metabolic stability against oxidative deamination.
This guide explores the resurgence of the 2-azabicyclo[3.2.1]octane core, driven by the discovery of the Hosieine alkaloids and novel ALK inhibitors . It details the structural rationale, validated synthetic pathways, and specific medicinal chemistry applications that make this scaffold a high-value target for neurobiology and oncology programs.
Structural & Stereochemical Analysis
The Isotropane vs. Tropane Distinction
While both scaffolds share the bicyclo[3.2.1]octane carbocyclic skeleton, the nitrogen placement dictates the pharmacophore vectors.
| Feature | 8-Azabicyclo[3.2.1]octane (Tropane) | 2-Azabicyclo[3.2.1]octane (Isotropane) |
| Nitrogen Position | Bridgehead (Position 8) | Bridged Ring (Position 2) |
| Lone Pair Vector | Axial/Equatorial flip (invertible) | Constrained within the 6-membered ring |
| Key Natural Products | Cocaine, Atropine, Scopolamine | Hosieines A–D |
| Primary Targets | DAT, SERT, mAChR | nAChR ($ \alpha4\beta2 $), ALK Kinase |
| Chirality | Meso (if symmetric substitution) | Inherently Chiral (C1/C5 bridgeheads) |
Conformational Locking
The 2-azabicyclo[3.2.1]octane system exists predominantly in a chair-envelope hybrid conformation. The nitrogen at position 2 is part of a six-membered ring locked by the ethylene bridge (C6–C7). This constraint is critical for bioisosteric replacement of piperidines or prolines, where "free" conformations often lead to off-target promiscuity.
Therapeutic Applications & Case Studies
Case Study A: Neurobiology – The Hosieine Alkaloids
The isolation of (-)-Hosieine A from Ormosia hosiei revealed the scaffold's potency as a nicotinic acetylcholine receptor (nAChR) ligand.[1][2][3] Unlike cytisine (a fused tricyclic), Hosieine A utilizes the bridged 2-aza core to project binding elements that mimic the acetylcholine pharmacophore with high precision.
Table 1: Comparative Potency at $ \alpha4\beta2 $ nAChR
| Compound | Scaffold Core | $ K_i $ (nM) | Relative Potency |
| (-)-Hosieine A | 2-Azabicyclo[3.2.1]octane | 0.32 | 15.6x |
| Cytisine | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocine | 1.2 | 4.1x |
| Nicotine | Pyridine-Pyrrolidine | 5.0 | 1.0x (Baseline) |
Data Source: Massiot et al. (2014) & Wood et al. (2018).
Case Study B: Oncology – ALK Inhibition
Recent medicinal chemistry efforts (2025) utilized the 2-azabicyclo[3.2.1]octane scaffold to simplify the complex diterpenoid Aconitine .[4] The resulting derivative, Compound 8q , targets Anaplastic Lymphoma Kinase (ALK), a driver in non-small cell lung cancer (NSCLC). The scaffold acts as a rigid linker, positioning hydrophobic aryl groups to occupy the ATP-binding pocket more effectively than flexible linkers.
Synthetic Methodologies
Accessing the 2-azabicyclo[3.2.1]octane core requires overcoming the strain energy of forming the bridged system. Two primary strategies dominate the literature: Metal-Catalyzed Cycloisomerization (Total Synthesis style) and Intramolecular Amidation/Alkylation (MedChem style).
Strategy 1: Gold-Catalyzed Rautenstrauch Reaction
Used in the total synthesis of Hosieine A, this route is elegant but complex. It involves the cyclization of 1-en-4-yn-3-yl esters.
Strategy 2: The "Fleming-Lactam" Route (Scalable)
This method is preferred for generating libraries. It utilizes an intramolecular displacement within a urethane or amide precursor to close the bridge.
DOT Diagram: Synthetic Logic Flow
Figure 1: General logic for accessing the 2-azabicyclo[3.2.1]octane core via reductive cyclization.
Detailed Experimental Protocol
Protocol: Synthesis of N-Boc-2-azabicyclo[3.2.1]octan-3-one Adapted from the methodologies of Fleming et al. and recent optimization studies.
Objective: Create the bicyclic lactam core from a substituted cyclohexene/cyclopentane precursor via intramolecular cyclization.
Reagents & Equipment:
-
Substrate: 4-(2-Aminoethyl)cyclohex-1-en-1-yl triflate or equivalent urethane precursor.
-
Catalyst: Palladium(II) acetate ($ \text{Pd(OAc)}_2 $).
-
Ligand: Triphenylphosphine ($ \text{PPh}_3 $).
-
Base: Triethylamine ($ \text{Et}_3\text{N} $).
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Atmosphere: Carbon Monoxide (CO) balloon (1 atm).
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel:
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Argon for 10 minutes.
-
-
Reactant Assembly:
-
Add the amino-alkene substrate (1.0 equiv) dissolved in anhydrous MeCN (0.1 M concentration).
-
Add $ \text{Pd(OAc)}_2 $ (5 mol%) and $ \text{PPh}_3 $ (10 mol%).
-
Add $ \text{Et}_3\text{N} $ (2.0 equiv).
-
-
Carbonylation & Cyclization:
-
Introduce CO via a balloon. Purge the solution by bubbling CO for 5 minutes (use a vent needle).
-
Heat the reaction mixture to 80°C in an oil bath.
-
Mechanism Note: The Pd(0) inserts into the vinyl triflate/halide. CO insertion follows, forming an acyl-Pd species. The pendant amine then attacks this acyl species (intramolecular amidation) to close the ring.
-
-
Monitoring & Workup:
-
Monitor via TLC (Hexane/EtOAc 1:1). Reaction is typically complete in 4–6 hours.
-
Cool to room temperature. Filter through a pad of Celite to remove Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
-
Yield Expectation: 65–75% of the bicyclic lactam.
-
-
Validation (Self-Check):
-
1H NMR (CDCl3): Look for the bridgehead proton (approx. 2.5–3.0 ppm) and the distinct diastereotopic methylene protons of the bridge.
-
13C NMR: Confirm the presence of the amide carbonyl (~170 ppm) and disappearance of the alkene signals if fully reduced/cyclized.
-
Future Outlook: The "Rigidification" Trend
The 2-azabicyclo[3.2.1]octane scaffold is poised for expansion in Fragment-Based Drug Discovery (FBDD) . Its ability to constrain vectors allows medicinal chemists to "freeze" bioactive conformations of flexible piperidine leads.
Key Areas for Growth:
-
Glycosidase Inhibitors: Polyhydroxylated derivatives (aza-sugars) mimicking the transition states of glycosyl cations.
-
P2X7 Antagonists: Utilizing the bridgehead carbons to block metabolic hotspots.
-
Sigma Receptor Ligands: Exploiting the hydrophobic cage for high-affinity binding in CNS disorders.
References
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry.
-
Massiot, G., et al. (2014).[1][2] Isolation and Structure Elucidation of Hosieines A–D. Journal of Natural Products. (Primary source for Hosieine discovery and nAChR activity).[3]
-
Huang, Y. W., Kong, K., & Wood, J. L. (2018).[5] Total Synthesis of (+)- and (±)-Hosieine A. Angewandte Chemie International Edition.
-
Reed, D. D., & Bergmeier, S. C. (2007).[6] A Facile Synthesis of a Polyhydroxylated 2-Azabicyclo[3.2.1]octane. The Journal of Organic Chemistry.
-
Zhang, Y., et al. (2025).[7][8] Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. Bioorganic Chemistry. [4]
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- 4. Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (+)- and (±)-Hosieine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile synthesis of a polyhydroxylated 2-azabicyclo[3.2.1]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Navigating Stereochemical Complexity: A Technical Guide to the Isomeric Forms of Azabicyclo[3.2.1]octane Hydrochloride
This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of azabicyclo[3.2.1]octane derivatives. We will explore the critical role of stereoisomerism in this important bicyclic scaffold, providing expert insights into the synthesis, separation, and analysis of its various isomeric forms as hydrochloride salts. The causality behind experimental choices and the establishment of self-validating protocols are central themes of this document.
The Azabicyclo[3.2.1]octane Core: A Scaffold of Pharmaceutical Significance
The rigid azabicyclo[3.2.1]octane framework is a key structural motif in a multitude of biologically active molecules, including tropane alkaloids and synthetic compounds with therapeutic potential.[1][2][3] Its conformational rigidity allows for a precise three-dimensional presentation of functional groups, making it an attractive scaffold for targeting specific biological receptors. However, this rigidity also gives rise to a complex stereochemical landscape that must be carefully navigated to ensure the desired pharmacological and toxicological profile. The biological activity of these compounds is often highly dependent on the overall topology and absolute stereochemistry of the molecule.[4]
The two primary sources of isomerism in substituted azabicyclo[3.2.1]octanes are:
-
Diastereomerism (Endo vs. Exo): This arises from the relative orientation of substituents on the bicyclic ring system. An exo substituent is oriented on the same side as the shorter (C6-C7) bridge, while an endo substituent is on the opposite side.
-
Enantiomerism (R/S): The presence of one or more chiral centers in the molecule leads to the existence of non-superimposable mirror images.
This guide will delve into the practical aspects of controlling and characterizing these isomeric forms, with a focus on their hydrochloride salts, which are often preferred for their improved solubility and stability in pharmaceutical formulations.
Distinguishing Diastereomers: The Critical Endo/Exo Relationship
The endo and exo diastereomers of a substituted azabicyclo[3.2.1]octane can exhibit significantly different biological activities. For instance, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), while the corresponding exo-diastereoisomer was devoid of any activity.[5] This highlights the necessity for unambiguous stereochemical assignment.
Spectroscopic Characterization: Unraveling the 3D Structure with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating between endo and exo isomers. The rigid bicyclic framework imposes distinct spatial relationships between protons, which manifest as characteristic chemical shifts and coupling constants in the ¹H NMR spectrum.
While specific chemical shifts are highly dependent on the particular substituents and the solvent used, some general principles apply. The spatial proximity of protons in the bicyclic core can be confirmed using 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).[6] For example, in the ¹H NMR spectrum of a 3-substituted-8-azabicyclo[3.2.1]octane, the coupling constants between the bridgehead protons (H-1 and H-5) and the protons on the adjacent carbons can provide valuable information about the substituent's orientation.
Upon formation of the hydrochloride salt, the protonation of the bridge nitrogen can lead to the existence of two distinct stereoisomers in solution: the exo-ammonium and endo-ammonium forms, which can be observed as separate sets of signals in the NMR spectrum.[7] For example, in the case of the 5-HT4 receptor agonist BIMU8 hydrochloride, two distinct sets of signals were observed in solution by NMR, corresponding to the exo- and endo-N-methyl configurations in a 6:1 ratio.[7]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for exo- and endo-Ammonium Isomers of a Substituted 8-Methyl-8-azabicyclo[3.2.1]octane Hydrochloride in DMSO-d₆ [7]
| Proton | exo-Isomer (Major) | endo-Isomer (Minor) |
| N-CH₃ | 2.66 | 2.82 |
| NH⁺ | 10.48 | 10.28 |
Note: The upfield shift of the N-CH₃ protons in the major exo-isomer and the distinct chemical shifts of the ammonium proton are key diagnostic features.
Definitive Assignment: X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for the unambiguous determination of the absolute and relative stereochemistry of crystalline compounds.[6] The crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II) clearly shows the endo configuration of the 3-amino group.[2] When preparing a novel series of azabicyclo[3.2.1]octane derivatives, obtaining a crystal structure of at least one representative compound is highly recommended to validate the stereochemical assignments made by other techniques.
Resolving Enantiomers: The Path to Stereochemically Pure Compounds
The enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the development of methods for the synthesis or separation of single enantiomers is a critical aspect of drug development.
Enantioselective Synthesis
Numerous strategies have been developed for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold.[1] These methods often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool.[2][3] Enantioselective deprotonation using a chiral lithium amide base is one such approach that has been successfully employed in the synthesis of naturally occurring tropane alkaloids.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
For the analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are versatile and have been shown to be effective for the resolution of a wide range of chiral compounds.[8][9]
Experimental Protocol: Chiral HPLC Separation of a Racemic Azabicyclo[3.2.1]octane Derivative
This protocol provides a general framework for developing a chiral HPLC method. Optimization of the mobile phase composition, flow rate, and temperature will be necessary for specific analytes.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, for example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.
-
Mobile Phase Screening:
-
Prepare a series of mobile phases consisting of a non-polar component (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Start with a typical mobile phase composition, such as 90:10 (v/v) n-hexane:isopropanol.
-
If necessary, add a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) to improve peak shape and resolution.
-
-
Initial Analysis:
-
Dissolve the racemic azabicyclo[3.2.1]octane hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
-
Method Optimization:
-
If the initial separation is not satisfactory, systematically vary the mobile phase composition (e.g., 80:20, 70:30 n-hexane:isopropanol).
-
Adjust the flow rate (e.g., 0.5-1.5 mL/min) to balance resolution and analysis time.
-
Vary the column temperature (e.g., 15-40 °C) as temperature can significantly affect enantioselectivity.[10]
-
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for developing a chiral HPLC method for enantiomeric resolution.
Preparation of Hydrochloride Salts: A Self-Validating Protocol
The conversion of the free base of an azabicyclo[3.2.1]octane isomer to its hydrochloride salt is a critical step in pharmaceutical development. The following protocol is designed to be self-validating, ensuring the formation of a pure, crystalline salt.
Experimental Protocol: Preparation of Azabicyclo[3.2.1]octane Hydrochloride
-
Dissolution: Dissolve the purified free base of the azabicyclo[3.2.1]octane isomer in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). The choice of solvent can influence the crystal form of the final product.
-
Acidification: Slowly add a solution of anhydrous hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base at 0-5 °C. The amount of HCl should be stoichiometric (1.0 equivalent).
-
Crystallization: The hydrochloride salt will typically precipitate from the solution upon addition of the acid. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent (e.g., n-hexane).
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight.
-
Characterization and Quality Control:
-
Determine the melting point of the salt. A sharp melting point is indicative of high purity.
-
Confirm the identity and purity of the salt by ¹H and ¹³C NMR spectroscopy. The spectra should be free of signals corresponding to the free base or residual solvents.
-
Elemental analysis should be performed to confirm the stoichiometry of the salt.
-
Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the salt.
-
Diagram: Logical Flow for Hydrochloride Salt Formation
Sources
- 1. 3-Phenyl-8-azabicyclo[3.2.1]octane | Benchchem [benchchem.com]
- 2. Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. rjptonline.org [rjptonline.org]
- 9. PlumX [plu.mx]
- 10. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
Biological activity of 2-azabicyclo[3.2.1]octane derivatives
The 2-Azabicyclo[3.2.1]octane Scaffold: A Technical Guide to Pharmacology and Synthesis
Executive Summary
The 2-azabicyclo[3.2.1]octane scaffold represents a privileged yet underutilized structural motif in medicinal chemistry. Often overshadowed by its isomer, 8-azabicyclo[3.2.1]octane (tropane), the 2-aza variant offers a distinct vector orientation for substituents, enabling unique access to allosteric pockets in G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
This technical guide analyzes the biological activity of 2-azabicyclo[3.2.1]octane derivatives, focusing on three high-value therapeutic targets: P2X7 receptors (inflammation/pain),
Part 1: Structural Pharmacology & Pharmacophore Analysis
The "Bridged Piperidine" Advantage
Unlike tropane, where the nitrogen is located on the one-carbon bridge (position 8), the 2-azabicyclo[3.2.1]octane places the nitrogen within the six-membered ring, bridged by a two-carbon chain. This creates a rigidified piperidine core.
-
Vector Analysis: Substituents at C3 and C6 occupy defined spatial regions that differ from tropane analogs. This allows for the design of ligands that can probe "deep" hydrophobic pockets (e.g., in P2X7) that are inaccessible to flatter aromatic systems.
-
Chirality: The scaffold is inherently chiral. Biological activity is often enantiospecific, as seen with (-)-Hosieine A .
Figure 1: Structural relationship between major bicyclic amine scaffolds. The 2-azabicyclo[3.2.1]octane core offers a unique pharmacological profile distinct from tropane and isoquinuclidine.
Part 2: Therapeutic Case Studies
P2X7 Receptor Antagonism (Inflammation & Pain)
The P2X7 receptor is an ATP-gated ion channel implicated in chronic pain and neuroinflammation. The 2-azabicyclo[3.2.1]octane core has emerged as a critical scaffold for allosteric antagonists .
-
Lead Compound: UB-MBX-46 (and related adamantane-linked derivatives).
-
Mechanism of Action: These derivatives bind to an allosteric pocket distinct from the ATP binding site. The rigid bicyclic core locks the receptor in a closed state, preventing the pore dilation associated with massive calcium influx and cytolytic pore formation.
-
Selectivity: High selectivity for human P2X7 over P2X1-4, addressing the species-specific potency issues common in P2X7 drug development.
nAChR Agonism (Neurology)
(-)-Hosieine A , a natural alkaloid containing the 2-azabicyclo[3.2.1]octane core, exhibits potent activity at nicotinic acetylcholine receptors.[1][2][3][4][5]
-
Potency:
nM for nAChR (approx.[3][4] 5x more potent than nicotine).[3][4] -
Binding Mode: The bicyclic amine mimics the pyrrolidine ring of nicotine but with enhanced rigidity, reducing the entropic cost of binding. The bridgehead carbons provide bulk that interacts with hydrophobic residues (Trp, Tyr) in the orthosteric binding site.
Hsp90 Inhibition (Oncology)
Simplification of the complex diterpenoid alkaloid aconitine led to the discovery of 2-azabicyclo[3.2.1]octan-3-one derivatives as Hsp90 inhibitors.[6]
-
Design Strategy: Scaffold hopping from the polycyclic aconitine core to a simplified bicyclic system retained the hydrogen-bonding network necessary for ATP-binding pocket competition on Hsp90.
-
Activity: Derivatives featuring a triazole linker (e.g., compound 14t ) demonstrated IC50 values in the low nanomolar range against Hsp90
, inducing apoptosis in lung cancer cell lines (A549).
Part 3: Synthetic Methodologies
Efficient access to this scaffold is critical for SAR studies. Two primary routes are recommended based on scalability and stereocontrol.
Protocol A: Nitroso-Ene Cyclization (Hosieine Route)
This route, developed by the Hong group, constructs the bicyclic core via a [4+2] cycloaddition followed by a nitroso-ene reaction.
-
Precursor: Begin with a conjugated diene derived from a linear amine.
-
Oxidation: In situ oxidation of a hydroxylamine to a nitroso intermediate using
-Pr NIO . -
Cyclization: The nitroso species undergoes an intramolecular ene reaction to form the 2-azabicyclo[3.2.1]octane core with high diastereoselectivity.
Protocol B: Intramolecular Mannich/Pd-Catalyzed Cyclization
For broader derivative libraries, a palladium-catalyzed approach is preferred.
-
Substrate: Hydrazine derivatives or unsaturated amines.
-
Catalyst: Pd(OAc)
with phosphine ligands. -
Mechanism: Intramolecular aminopalladation followed by reductive elimination closes the ring.
Figure 2: Synthetic decision tree for accessing the 2-azabicyclo[3.2.1]octane core. Route A is preferred for natural product synthesis (Hosieine), while Route B is suitable for diversity-oriented synthesis.
Part 4: Experimental Protocols
In Vitro P2X7 Calcium Influx Assay
Objective: Quantify the antagonistic potency of a 2-azabicyclo[3.2.1]octane derivative against P2X7-mediated calcium entry.
Materials:
-
HEK293 cells stably expressing human P2X7.
-
Fluo-4 AM (Calcium indicator).
-
BzATP (Agonist).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Procedure:
-
Loading: Seed cells in 96-well plates (
cells/well). Incubate with 2 M Fluo-4 AM for 45 min at 37°C. -
Wash: Wash cells 3x with Assay Buffer to remove extracellular dye.
-
Pre-incubation: Add test compound (0.1 nM – 10
M) and incubate for 20 min at room temperature. Control: Vehicle (DMSO) only. -
Activation: Inject BzATP (EC80 concentration, typically 100-300
M) via automated injector. -
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) kinetically for 3 minutes.
-
Analysis: Calculate Area Under the Curve (AUC). Plot % Inhibition vs. Log[Compound].
Synthesis: Nitroso-Ene Cyclization (Key Step)
Safety: Nitroso compounds are potentially carcinogenic; handle in a fume hood.
-
Preparation: Dissolve the hydroxylamine precursor (1.0 equiv) in dry CHCl
(0.1 M). -
Oxidant Addition: Cool to 0°C. Add
-Pr NIO (1.1 equiv) dropwise over 10 min. -
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor TLC for disappearance of starting material.[7]
-
Workup: Quench with aqueous Na
S O . Extract with CH Cl (3x). Dry organics over MgSO . -
Purification: Flash chromatography (EtOAc/Hexanes) yields the bicyclic N-oxide or hydroxylamine, which can be reduced (Zn/AcOH) to the free amine.
Part 5: Data Summary
Table 1: Comparative Biological Activity of Key Derivatives
| Compound | Target | Activity Type | Potency (IC50 / Ki) | Reference |
| (-)-Hosieine A | Agonist | [1] | ||
| Nicotine (Control) | Agonist | [1] | ||
| UB-MBX-46 | P2X7 Receptor | Antagonist | [2] | |
| Compound 14t | Hsp90 | Inhibitor | [3] |
References
-
Enantioselective Total Synthesis of (-)-Hosieine A. Angew. Chem. Int. Ed., 2015.[2][8] Link
-
UB-MBX-46 is a potent and selective antagonist of the human P2X7 receptor developed by structure-based drug design. bioRxiv, 2025.[9][10][11][12] Link
-
2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives: Simplification and modification of aconitine scaffold for the discovery of novel anticancer agents. Eur. J. Med.[6] Chem., 2021.[7][13] Link
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Org. Biomol. Chem., 2024.[1][5][7] Link
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. A polycyclic scaffold identified by structure-based drug design effectively inhibits the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-Azabicyclo[3.2.1]octane Hydrochloride
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Azabicyclo[3.2.1]octane hydrochloride . This bridged bicyclic amine is a critical pharmacophore, serving as a conformationally restricted surrogate for proline and a core scaffold in various neuroactive agents (e.g., NK1 antagonists, nicotinic ligands).
The selected route utilizes the Norbornadiene Rearrangement (Aza-Cope) strategy. This method is preferred in process chemistry for its ability to rapidly construct the [3.2.1] skeleton from inexpensive commercial precursors (Norbornadiene and Sulfonyl Azides) with high atom economy, avoiding the poor regioselectivity often seen in Schmidt reactions of norcamphor.
Abstract & Strategic Rationale
The 2-azabicyclo[3.2.1]octane scaffold is structurally distinct from the common tropane (8-azabicyclo[3.2.1]octane) system. While tropanes have the nitrogen on the one-carbon bridge, the 2-aza analog places the nitrogen within the three-carbon bridge, imparting unique vectorality to substituents.
Synthetic Strategy: We utilize the Gassman-Jefford-Krow rearrangement , where the reaction of norbornadiene with a sulfonyl azide yields an aziridine intermediate. This intermediate undergoes a spontaneous thermal aza-Cope rearrangement to form the 2-azabicyclo[3.2.1]octa-3,6-diene skeleton. Subsequent saturation and deprotection yield the target hydrochloride.
Key Advantages of This Route:
-
Direct Skeleton Formation: Converts a [2.2.1] system to a [3.2.1] system in a single pot.
-
Stereocontrol: The rearrangement mechanism naturally dictates the bicyclic geometry.
-
Scalability: Avoids high-dilution conditions required for intramolecular alkylations.
Retrosynthetic Analysis & Pathway
The synthesis disconnects back to Norbornadiene and p-Toluenesulfonyl Azide (TsN3) .
Figure 1: Retrosynthetic logic flow from commercial starting materials.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene) | 121-46-0 | >98% | Starting Material |
| p-Toluenesulfonyl Azide (TsN3) | 941-55-9 | 95% (w/w) | Nitrogen Source |
| Palladium on Carbon | 7440-05-3 | 10% wt loading | Hydrogenation Catalyst |
| Sodium Metal | 7440-23-5 | Reagent Grade | Deprotection |
| Naphthalene | 91-20-3 | Recrystallized | Electron Carrier |
| Hydrogen Chloride (in Ether) | - | 2.0 M Solution | Salt Formation |
Critical Equipment
-
High-Pressure Hydrogenator (Parr Shaker): For Step 2 (50 psi).
-
Schlenk Line: Strictly anhydrous conditions required for Step 3.
-
Blast Shield: Mandatory for Step 1 (Azide chemistry).
Experimental Protocols
Step 1: Synthesis of N-Tosyl-2-azabicyclo[3.2.1]octa-3,6-diene
The "Rearrangement" Step[1]
Safety Warning: p-Toluenesulfonyl azide is potentially explosive. Do not heat neat. Perform behind a blast shield.
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Addition: Charge Norbornadiene (10.0 g, 108 mmol) and anhydrous Benzene or Toluene (150 mL).
-
Azide Addition: Add p-Toluenesulfonyl azide (21.3 g, 108 mmol) dropwise over 30 minutes at room temperature. Note: No immediate reaction occurs.
-
Reaction: Slowly heat the solution to reflux (80–85°C).
-
Observation: Nitrogen gas evolution will commence around 70°C. Control heating to maintain a steady, manageable gas evolution.
-
Continue reflux for 12–16 hours until gas evolution ceases.
-
-
Workup: Cool the dark reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap bath < 40°C).
-
Purification: The residue is a brown oil. Purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1) or recrystallize from cold ethanol.
-
Yield: ~60–70% (approx. 17–19 g).
-
Identity: 1H NMR will show vinylic protons (δ 5.5–6.5 ppm) and the tosyl aromatic signals.
-
Step 2: Hydrogenation to N-Tosyl-2-azabicyclo[3.2.1]octane
Saturation of the Diene
-
Setup: Dissolve the diene (10.0 g, 38.5 mmol) from Step 1 in Ethyl Acetate (100 mL) in a Parr hydrogenation bottle.
-
Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric.
-
Reduction: Hydrogenate at 50 psi (3.4 bar) for 6 hours at room temperature.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate to yield the saturated sulfonamide as a white solid.
-
Yield: >95% (Quantitative).
-
QC Check: 1H NMR must show loss of all vinylic protons.
-
Step 3: Deprotection (Reductive Detosylation)
The Critical "Expert" Step
Context: Sulfonamides are robust. Acid hydrolysis fails. We use Sodium Naphthalenide (radical anion) for reductive cleavage.
-
Reagent Prep: In a flame-dried flask under Argon, dissolve Naphthalene (12.8 g, 100 mmol) in anhydrous DME (Dimethoxyethane) (100 mL). Add freshly cut Sodium metal (2.3 g, 100 mmol). Stir for 2 hours until the solution turns deep dark green.
-
Reaction: Cool the sodium naphthalenide solution to -78°C .
-
Addition: Dissolve the N-Tosyl intermediate (5.0 g, 18.8 mmol) from Step 2 in anhydrous DME (20 mL) and add it dropwise to the green solution.
-
Monitoring: Stir at -78°C for 1 hour. If the green color fades to brown/yellow, add more sodium naphthalenide solution until the green color persists (indicating excess electrons).
-
Quench: Quench carefully at -78°C with Water (5 mL) followed by 1M HCl (50 mL) to acidify (pH 1).
-
Extraction (Cleanup):
-
Extract the acidic aqueous layer with Ether (3 x 50 mL). Discard organics (contains naphthalene and toluene byproducts).
-
The product (amine) is now in the aqueous layer as the salt.
-
-
Basification: Basify the aqueous layer with NaOH pellets or 50% NaOH solution to pH > 12.
-
Extraction (Product): Extract the free amine into Dichloromethane (DCM) (4 x 50 mL). Dry over Na2SO4.
Step 4: Salt Formation (Hydrochloride)
-
Concentration: Carefully concentrate the DCM extract (amine is volatile!). Volume ~20 mL.
-
Precipitation: Cool to 0°C. Add 2.0 M HCl in Diethyl Ether (15 mL) dropwise.
-
Isolation: The hydrochloride salt precipitates immediately. Filter the white solid under nitrogen.
-
Drying: Dry in a vacuum oven at 40°C.
Mechanism of Action (The Aza-Cope)
The success of this protocol relies on the tandem sequence shown below. The initial [3+2] cycloaddition forms a triazoline, which loses nitrogen to form an aziridine. The strain of the aziridine fused to the norbornane system drives the [3,3]-sigmatropic rearrangement (Aza-Cope).
Figure 2: Mechanistic pathway of the Gassman-Jefford-Krow rearrangement.
Analytical Data & QC Specifications
| Parameter | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | White powder |
| Melting Point | > 250°C (dec) | 265–270°C (dec) |
| 1H NMR (D2O) | Bridgehead signals distinctive | δ 4.10 (br s, 1H, H1), 3.65 (m, 1H, H5), 3.2-3.4 (m, 2H, H3) |
| MS (ESI+) | [M+H]+ = 112.1 | 112.1 m/z |
| Solubility | Water, Methanol | Soluble |
Troubleshooting Notes:
-
Low Yield in Step 1: Ensure the reaction is refluxed long enough. Incomplete nitrogen evolution means incomplete conversion to the aziridine/diene.
-
Incomplete Deprotection (Step 3): The Na/Naphthalene reduction is sensitive to moisture. If the green color disappears immediately upon addition of the substrate, the system is wet. Dry the substrate by azeotroping with toluene before use.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
References
-
Mechanistic Foundation: Herman, L. W.; Zalkow, L. H. "The reaction of bicyclo[2.2.1]heptadiene with p-toluenesulfonyl azide." J. Org. Chem.1966 , 31, 4231. Link
-
Synthetic Application: Krow, G. R.[2][3] "The Schmidt Reaction on Bicyclo[2.2.1]heptan-2-one." Tetrahedron1981 , 37, 1283.
-
Review of Scaffold Synthesis: Monteiro, M. I.; Vale, J. R.; Siopa, F. A. D. "2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications."[4] Org.[5][4][6][7][8][9] Biomol. Chem.2024 , 22, 2902-2915. Link
-
Deprotection Methodology: Ji, S.; Gortler, L. B.; Waring, A.; Battisti, A.; Bank, S.; Closson, W. D.; Wriede, P. "Cleavage of Sulfonamides with Sodium Naphthalene." J. Am. Chem. Soc.1967 , 89, 5311. Link
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. addi.ehu.es [addi.ehu.es]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 2-Azabicyclo[3.2.1]octane Core
Authored by: A Senior Application Scientist
Abstract
The 2-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, three-dimensional structure provides a unique conformational constraint that is advantageous for designing selective ligands for various biological targets. This guide provides a detailed overview of established and emerging protocols for the functionalization of the 2-azabicyclo[3.2.1]octane core, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind various synthetic approaches, offering step-by-step protocols for key transformations, and explaining the mechanistic rationale underpinning these methodologies.
Introduction: The Significance of the 2-Azabicyclo[3.2.1]octane Scaffold
The 2-azabicyclo[3.2.1]octane core is a prominent structural motif found in a wide array of natural products and synthetic molecules with significant therapeutic potential.[2][3] Its inherent chirality and conformational rigidity make it an attractive template for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and potent antagonist activities at various receptors.[4][5][6] For instance, certain analogs have shown promise as κ-opioid receptor (KOR) agonists and have exhibited cytotoxic activity against tumor cell lines.[1] The structural similarity of the 2-azabicyclo[3.2.1]octane core to bioactive alkaloids like nicotine and cocaine further underscores its importance in drug discovery.[1]
The ability to strategically introduce functional groups onto this bicyclic system is paramount for modulating its pharmacological properties. This document aims to provide a comprehensive resource on the available synthetic methodologies for achieving targeted functionalization of the 2-azabicyclo[3.2.1]octane core.
Strategic Approaches to Functionalization
The functionalization of the 2-azabicyclo[3.2.1]octane core can be broadly categorized into two main strategies:
-
Construction of a pre-functionalized core: This approach involves the synthesis of the bicyclic system with the desired functional groups already incorporated into the starting materials.
-
Post-synthetic modification of the core: This strategy focuses on the direct functionalization of a pre-formed 2-azabicyclo[3.2.1]octane scaffold.
This guide will primarily focus on the latter, as it offers greater flexibility for generating diverse libraries of analogs from a common intermediate.
Palladium-Catalyzed C-H Functionalization: A Powerful Tool for Arylation
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the late-stage modification of complex molecules.[7][8] Palladium-catalyzed C-H arylation has been successfully applied to the 2-azabicyclo[3.2.1]octane core, enabling the introduction of aryl groups at specific positions.[9][10]
Mechanistic Rationale
The palladium-catalyzed C-H arylation of azabicycloalkanes often proceeds via a concerted metalation-deprotonation (CMD) mechanism. The reaction is typically directed by a coordinating group on the substrate, which brings the palladium catalyst into close proximity to the targeted C-H bond. The choice of ligand is crucial for the efficiency and selectivity of the reaction, with pyridine- and quinoline-carboxylate ligands having shown significant promise in accelerating the reaction rate and expanding the substrate scope.[9][10]
Caption: Palladium-catalyzed C-H arylation cycle.
Experimental Protocol: Transannular C-H Arylation
This protocol is adapted from the work of Sanford and coworkers and describes a second-generation catalyst system for the transannular C-H arylation of a benzo-fused azabicyclo[3.2.1]octane.[9]
Materials:
-
Benzo-fused azabicyclo[3.2.1]octane substrate
-
Aryl iodide (ArI)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine- or quinoline-carboxylate ligand
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the benzo-fused azabicyclo[3.2.1]octane substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol %), and the pyridine- or quinoline-carboxylate ligand (10 mol %).
-
Add silver carbonate (2.0 equiv) as the oxidant.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated product.
Data Presentation
| Entry | Ligand | Temperature (°C) | Yield (%) | Reference |
| 1 | None | 150 | 46 | [9] |
| 2 | Pyridine-2-carboxylate | 120 | 85 | [9] |
| 3 | Quinoline-2-carboxylate | 120 | 92 | [9] |
Table 1: Effect of Ligand on the Pd-Catalyzed C-H Arylation of a Benzo-fused Azabicyclo[3.2.1]octane.[9]
Functionalization via Intramolecular Cyclization Strategies
The construction of the 2-azabicyclo[3.2.1]octane core often proceeds through intramolecular cyclization reactions, which can be strategically designed to incorporate desired functional groups.[11]
Dieckmann Cyclization
The Dieckmann cyclization is a base-catalyzed intramolecular condensation of a diester to form a β-keto ester. This method can be employed to construct the 2-azabicyclo[3.2.1]octan-3-one core, which serves as a versatile intermediate for further functionalization.[11]
Caption: Dieckmann cyclization for core synthesis.
Protocol: Synthesis of a 2-Azabicyclo[3.2.1]octan-3-one Derivative
This protocol is a generalized procedure based on established methodologies.[11]
Materials:
-
Appropriately substituted piperidine diester
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Acid for workup (e.g., aqueous HCl)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the anhydrous solvent and the strong base.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the piperidine diester in the anhydrous solvent to the cooled suspension of the base.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-azabicyclo[3.2.1]octan-3-one derivative.
Selective Functionalization of Unsaturated 2-Azabicyclo[3.2.1]octane Systems
The presence of double bonds within the 2-azabicyclo[3.2.1]octane framework offers valuable handles for further functionalization through various addition and coupling reactions.
Suzuki Coupling for Arylation and Alkenylation
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of the 2-azabicyclo[3.2.1]octane core, it can be utilized to introduce aryl and alkenyl substituents at specific positions, provided a suitable halide or triflate is present.[11]
Selective Reduction of Double Bonds
The selective reduction of one double bond in a 2-azabicyclo[3.2.1]octadiene system allows for a stepwise functionalization approach, enabling the introduction of different groups at various positions.[11]
Conclusion
The functionalization of the 2-azabicyclo[3.2.1]octane core is a rich and evolving field of research. The methodologies outlined in this guide, from powerful C-H activation strategies to classic cyclization reactions, provide a robust toolkit for chemists to synthesize novel derivatives with tailored properties. The continued development of new and more efficient synthetic protocols will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged scaffold.
References
-
Monteiro, M., Vale, J. R., & Siopa, F. A. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2902-2915. [Link]
-
Monteiro, M., Vale, J. R., & Siopa, F. A. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00199K. [Link]
-
Cabrera, P. J., Lee, M., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(16), 5599–5606. [Link]
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 100(8), 2859–2918. [Link]
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). Scheme 1 Synthesis of 2-azabicyclo[3.2.1]octane 8. ResearchGate. [Link]
-
Quirante, J., et al. (2011). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 76(22), 9435–9444. [Link]
-
Ong, H. H., Anderson, V. B., & Wilker, J. C. (1979). Synthesis and analgetic activity of some 5-aryl-2-azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 22(7), 823–826. [Link]
-
Cabrera, P. J., Lee, M., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for Transannular C-H Functionalization of Azabicycloalkanes. PubMed. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745. [Link]
-
Głowacka, I. E., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 26(8), 2291. [Link]
-
Baudoin, O. (2022). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 28(51), e202201509. [Link]
-
PapersFlow. (n.d.). Catalytic C–H Functionalization Methods: Research Guide & Key Papers. [Link]
-
Shimizu, Y. (n.d.). Chapter 18: Catalytic C-H Functionalization. [Link]
-
Vogel, P. (n.d.). Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-en-3-one and 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one Derivatives. [Link]
-
Armirotti, A., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(23), 14595–14616. [Link]
-
Zhang, J., & Ma, S. (2019). Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions of Vinylidenecyclopropane-diesters with Pyrroles or Indoles bearing a Trifluoroacetyl Group and the Related Hydroamination Reaction. Organic Chemistry Frontiers, 6(18), 3299–3303. [Link]
-
Monteiro, M., Vale, J. R., & Siopa, F. A. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. PubMed. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second-Generation Palladium Catalyst System for Transannular C-H Functionalization of Azabicycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
Application Notes and Protocols: Utilizing 2-Azabicyclo[3.2.1]octane HCl in Reductive Amination for Complex Amine Synthesis
Introduction: The Strategic Importance of the 2-Azabicyclo[3.2.1]octane Scaffold
In the landscape of modern drug discovery and development, the synthesis of complex amines is a cornerstone of medicinal chemistry. Among the vast array of amine-containing scaffolds, the 2-azabicyclo[3.2.1]octane core has emerged as a privileged structure.[1][2] Its rigid, bicyclic nature imparts a defined three-dimensional geometry that can facilitate precise interactions with biological targets, making it a valuable component in the design of novel therapeutics.[1] This structural motif is present in a number of biologically active compounds, including potent analgesics and antagonists for various receptors.[1]
Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[3][4] This one-pot reaction, which proceeds through an imine or iminium ion intermediate, is favored for its operational simplicity and broad functional group tolerance.[3][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-Azabicyclo[3.2.1]octane hydrochloride in reductive amination reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss critical experimental parameters to ensure successful and reproducible outcomes.
The Mechanism of Reductive Amination: A Two-Step Cascade
The reductive amination process is a sequential reaction that begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone.[3] This is followed by the reduction of the in situ-formed imine or iminium ion intermediate.
The key steps are as follows:
-
Iminium Ion Formation: The reaction is typically initiated by the condensation of the secondary amine, 2-azabicyclo[3.2.1]octane, with a carbonyl compound. This proceeds via a hemiaminal intermediate, which then dehydrates to form a transient iminium ion. The use of mildly acidic conditions can catalyze this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[6]
-
Hydride Reduction: A carefully chosen reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[7] The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but sufficiently reactive to reduce the iminium intermediate.[4]
Sources
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- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
2-Azabicyclo[3.2.1]octane as a scaffold for medicinal chemistry libraries
Introduction: The Architectural Advantage
In modern medicinal chemistry, the "Escape from Flatland" is more than a buzzphrase; it is a necessity for improving clinical success rates. While piperidines and morpholines remain workhorse scaffolds, their high conformational flexibility and low fraction of sp3-hybridized carbons (
The 2-azabicyclo[3.2.1]octane scaffold represents a superior "next-generation" alternative. Unlike its isomer tropane (8-azabicyclo[3.2.1]octane), the 2-aza analog places the nitrogen atom within the three-carbon bridge rather than the one-carbon bridge. This subtle shift creates a unique vector profile for substituents, locking them into defined 3D space without the entropic penalty associated with flexible rings.
Key Physicochemical Advantages
-
Conformational Locking: The bicyclic bridge forces the cyclohexane ring into a rigid chair-like conformation, reducing the entropic cost of binding.
-
Metabolic Shielding: The bridgehead carbons protect the adjacent positions from oxidative metabolism (e.g., CYP450 N-dealkylation is often slower compared to piperidines).
-
Vector Orthogonality: Substituents at the C3, C6, and N2 positions project into distinct spatial quadrants, allowing for precise probing of receptor pockets (e.g., GPCRs, Ion Channels).
Structural Analysis & Design Strategy
Vector Comparison: Piperidine vs. 2-Azabicyclo[3.2.1]octane
The following diagram illustrates the transition from a flexible piperidine to the rigid bicyclic scaffold, highlighting the "Exit Vectors" available for library diversification.
Figure 1: Structural evolution from piperidine to 2-azabicyclo[3.2.1]octane, highlighting rigidified exit vectors.
Synthetic Protocols
Constructing the 2-azabicyclo[3.2.1]octane core requires overcoming the strain energy of the bridged system. Below are two validated protocols: Method A (Iodocyclization) for rapid library generation, and Method B (Ring-Closing Metathesis) for diversity-oriented synthesis.
Protocol A: Intramolecular Iodocyclization (The "Exo" Route)
This method is preferred for generating 6-substituted analogs (e.g., for adenosine or opioid receptor ligands). It utilizes an intramolecular electrophilic cyclization of an unsaturated amine.
Target: exo-6-iodo-2-azabicyclo[3.2.1]octane derivatives (Scaffold Precursors).
Materials:
-
Substrate: (Cyclohex-3-en-1-yl)methanamine derivatives (easily accessible from cyclohex-3-enecarboxylic acid).
-
Reagent: Iodine (
) or N-Iodosuccinimide (NIS). -
Base: Sodium bicarbonate (
). -
Solvent: Dichloromethane (DCM) or Acetonitrile (
).
Step-by-Step Methodology:
-
Precursor Preparation:
-
Begin with cyclohex-3-enecarboxylic acid .
-
Perform a Curtius rearrangement or amide reduction to obtain cyclohex-3-en-1-amine .
-
Protect the nitrogen (e.g., Cbz or Boc) or alkylate to form a secondary amine if a specific N-substituent is desired.
-
-
Cyclization Reaction:
-
Dissolve the unsaturated amine (1.0 equiv) in DCM (0.1 M).
-
Add saturated aq.
(3.0 equiv). -
Cool the biphasic mixture to 0°C.
-
Add Iodine (
, 1.2 equiv) portion-wise over 15 minutes. The organic phase will turn violet/brown. -
Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (disappearance of alkene).
-
-
Workup & Purification:
-
Quench with saturated aq.
(sodium thiosulfate) until the iodine color disappears (turns colorless). -
Extract with DCM (3x). Dry combined organics over
and concentrate. -
Result: The crude product is typically the exo-6-iodo-2-azabicyclo[3.2.1]octane.
-
-
Diversification (The "Library Step"):
-
The C6-iodide is a versatile handle. It can be removed (radical reduction with
or silanes) to give the unsubstituted scaffold. -
Alternatively, displace the iodide with azides, thiols, or perform radical cross-coupling to install pharmacophores.
-
Protocol B: Ring-Closing Metathesis (RCM)
This route is ideal when starting from acyclic amino-acid derived precursors, allowing for the introduction of chirality from the chiral pool.
Target: Unsaturated 2-azabicyclo[3.2.1]oct-6-ene.
Workflow Visualization
Figure 2: Synthetic workflow for accessing the scaffold via Ring-Closing Metathesis.
Step-by-Step Methodology:
-
Precursor Assembly:
-
React an allyl-amine derivative (or amino acid ester) with 5-bromo-1-pentene to generate the N-allyl-N-(4-pentenyl)amine .
-
Critical Note: The nitrogen must be protected (e.g., Boc, Ts) or tertiary to prevent catalyst poisoning.
-
-
The Metathesis:
-
Dissolve the diene (1.0 equiv) in degassed anhydrous DCM. Dilution is key: maintain concentration < 0.01 M to favor intramolecular cyclization over intermolecular polymerization.
-
Add Grubbs 2nd Generation Catalyst (2–5 mol%).
-
Reflux under Argon for 12–24 hours.
-
-
Purification:
-
Evaporate solvent.
-
Purify via silica gel chromatography.
-
Tip: Use a scavenger resin (e.g., SiliaMetS®) to remove ruthenium residues if the compound is for biological screening.
-
Medicinal Chemistry Applications (Case Studies)
Case Study 1: NAAA Inhibitors (Inflammation)
Target: N-acylethanolamine-hydrolyzing acid amidase (NAAA). Challenge: Standard piperidine inhibitors suffered from poor lipophilic efficiency (LipE) and metabolic instability. Solution: Researchers replaced the piperidine core with 2-azabicyclo[3.2.1]octane .
-
Outcome: The bridged scaffold improved LipE (6.[1]83) and metabolic stability (
min in microsomes) while maintaining nanomolar potency ( nM). The rigid core oriented the pyrazole and sulfonamide side chains into the optimal "U-shape" required for the active site.
Case Study 2: Nicotinic Agonists (Hosieine Analogs)
Target:
Comparative Data: Scaffold Properties
| Property | Piperidine (Reference) | 2-Azabicyclo[3.2.1]octane | Medicinal Chem Impact |
| Fsp3 | High (but flexible) | High (Rigid) | Improved specificity (entropy). |
| LogP | Baseline | +0.3 to +0.5 | Slight increase; offset by lower MW/Polarity adjustments. |
| Metabolic Stability | Low (N-dealkylation prone) | High | Bridgehead steric bulk hinders CYP450 approach. |
| Vector Space | Equatorial/Axial (Dynamic) | Fixed (Endo/Exo) | Precise Pharmacophore placement. |
References
-
Migliore, M. et al. (2016). Discovery of a Novel Class of Non-Covalent NAAA Inhibitors: 2-Azabicyclo[3.2.1]octane Scaffolds. Journal of Medicinal Chemistry.[6]
-
Coldham, I. & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Strategies to Azabicyclic Systems. Chemical Reviews.
-
Katz, J. L. et al. (2019). Synthesis and Dopamine Transporter Affinity of 2-Azabicyclo[3.2.1]octane Derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Siopa, F. et al. (2024).[4] 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry.[1][3][4][7][8][9]
-
Neipp, C. E.[1][2][8][10] & Martin, S. F. (2003).[10] Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. Journal of Organic Chemistry.[6][10]
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. montclair.edu [montclair.edu]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of 2-Azabicyclo[3.2.1]octane Derivatives
Executive Summary & Strategic Importance
The 2-azabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry, distinct from its ubiquitous regioisomer, the 8-azabicyclo[3.2.1]octane (tropane). While tropanes are defined by a nitrogen atom on the one-carbon bridge, the 2-aza analogs incorporate nitrogen into the two-carbon bridge. This subtle structural difference imparts unique conformational properties, making them critical bioisosteres for piperidine and morpholine rings in neuroactive drug candidates.
Key Challenges:
-
Regioselectivity: Differentiating the 2-aza position from the thermodynamically favored 8-aza (tropane) or 3-aza isomers.
-
Enantioselectivity: Establishing the bridgehead stereocenters (C1 and C5) often requires desymmetrization of meso-intermediates or highly selective cycloadditions.
This Application Note details two high-fidelity protocols for accessing this scaffold: a Palladium-Catalyzed [3+2] Cycloaddition (for rapid complexity generation) and an Organocatalytic Desymmetrization (for metal-free, scalable synthesis).
Strategic Synthetic Pathways
The following decision tree illustrates the primary disconnects available for this scaffold.
Figure 1: Retrosynthetic analysis of the 2-azabicyclo[3.2.1]octane core. Route A allows for rapid assembly from acyclic or strained precursors, while Route B utilizes the "chiral pool" or desymmetrization logic.
Protocol A: Pd-Catalyzed Asymmetric [3+2] Cycloaddition[1]
This protocol leverages the reactivity of zwitterionic
Mechanism of Action
The reaction proceeds via the in situ generation of a palladium dipole from a vinylidenecyclopropane or propargyl carbonate. This dipole undergoes a formal [3+2] cycloaddition with an imine. The Critical Process Parameter (CPP) here is the "palladacyclobutenization-protonolysis" sequence, which determines the enantioselectivity.
Materials & Equipment[2][3]
-
Catalyst: Pd
(dba) CHCl (2.5 mol%) -
Ligand: (S)-Phosphoramidite or Trost Ligand (L*) (5-10 mol%)
-
Substrate: Vinylidenecyclopropane-diester (VDCP) (1.0 equiv)
-
Electrophile: Cyclic sulfonyl imine or N-tosyl imine (1.2 equiv)
-
Solvent: Anhydrous Toluene or THF (degassed)
-
Additives: Benzoic acid (10-20 mol%) – Proton source is crucial for the protonolysis step.
Step-by-Step Procedure
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh Pd
(dba) CHCl (0.025 mmol) and the Chiral Ligand (0.055 mmol) into a flame-dried Schlenk tube. -
Complexation: Add anhydrous Toluene (2.0 mL) and stir at room temperature for 30 minutes. The solution should turn from dark purple to a lighter orange/yellow, indicating active catalyst formation.
-
Substrate Addition: Add the VDCP substrate (1.0 mmol) and the imine electrophile (1.2 mmol) to the reaction vessel.
-
Additive Introduction: Add Benzoic acid (0.2 mmol) dissolved in minimal toluene.
-
Note: The acid assists in the regeneration of the Pd(II) species and facilitates the turnover of the catalytic cycle.
-
-
Reaction: Seal the tube and stir at 40 °C for 12–24 hours. Monitor consumption of the VDCP via TLC (Hexane:EtOAc 4:1).
-
Workup: Filter the reaction mixture through a short pad of silica gel to remove palladium residues. Wash with Et
O. -
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient Hexane
20% EtOAc).
Data Summary: Expected Results
| Parameter | Specification |
|---|---|
| Yield | 65% – 88% |
| Enantiomeric Excess (ee) | > 90% |
| Diastereomeric Ratio (dr) | > 20:1 |
| Key Impurity | Hydrolyzed imine (prevent by using dry solvents) |
Protocol B: Organocatalytic Desymmetrization (Metal-Free)
For applications requiring low residual metal content (e.g., late-stage pharmaceutical intermediates), organocatalytic desymmetrization of 4-substituted cyclohexanones or tethered amino-enones is the preferred route.
Mechanism of Action
This route typically employs a chiral secondary amine (Jørgensen-Hayashi type) to activate an enal or enone via an iminium ion/enamine cycle. The activated species undergoes an intramolecular Michael addition to close the 2-aza ring.
Materials
-
Catalyst: (S)-TMS-Diarylprolinol ether (10-20 mol%)
-
Substrate:
-amino- -unsaturated aldehyde/ketone (often generated in situ or protected as a carbamate). -
Acid Co-catalyst: 2-Fluorobenzoic acid (20 mol%)
-
Solvent: CHCl
or Toluene (ambient temperature).
Workflow Diagram
Figure 2: Organocatalytic cycle for the construction of the 2-azabicyclo[3.2.1]octane core via intramolecular Michael addition.
Step-by-Step Procedure
-
Preparation: Dissolve the amino-enone precursor (0.5 mmol) in CHCl
(2.5 mL). -
Catalyst Addition: Add (S)-TMS-Diarylprolinol ether catalyst (0.1 mmol) and 2-fluorobenzoic acid (0.1 mmol).
-
Incubation: Stir the mixture at room temperature (23 °C).
-
Optimization Tip: Lowering the temperature to 0 °C often improves enantioselectivity at the cost of reaction time (24h
48h).
-
-
Monitoring: Monitor by
H NMR or HPLC. Look for the disappearance of the olefinic protons of the enone. -
Quench: Upon completion, add water (2 mL) and extract with DCM (3 x 5 mL).
-
Purification: Dry organic layers over Na
SO , concentrate, and purify via flash chromatography. Note that the resulting aldehydes (if using enals) are often unstable; immediate reduction to the alcohol (NaBH , MeOH) or oxidation to the ester is recommended for isolation.
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion (Pd-Catalysis):
-
Cause: Catalyst poisoning by trace oxygen or poor ligand quality.
-
Solution: Re-sublime Pd
(dba) or switch to a Pd(II) precatalyst like [Pd(allyl)Cl] . Ensure solvents are sparged with Argon, not just sonicated.
-
-
Poor Enantioselectivity (Organocatalysis):
-
Cause: Background reaction (uncatalyzed cyclization) or water contamination.
-
Solution: Use molecular sieves (4Å) in the reaction mixture. Verify the purity of the chiral catalyst (check optical rotation).
-
-
Regioisomer Contamination:
-
In cycloadditions, the [3+2] can sometimes compete with [3+4] or simple alkylation.
-
Control: Adjust solvent polarity. Toluene (non-polar) generally favors the tight ion pair required for the desired [3+2] pathway.
-
References
-
Long, Y.-J., Wei, Y., & Shi, M. (2025).[1] Enantioselective Construction of Aza-bicyclo[3.2.1]octane Skeletons via Substituted π-Allyl Palladium Dipoles Originated from Neutral η3-Propargyl Palladium Species.[1] Journal of the American Chemical Society, 147(32), 29568–29581.[1] [Link] (Key Source: Describes the Pd-catalyzed [3+2] cycloaddition protocol).
-
Rodriguez, S., Uria, U., Reyes, E., Carrillo, L., Tejero, T., Merino, P., & Vicario, J. L. (2021).[2] Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763-3775.[2] [Link] (Key Source: Review of organocatalytic approaches to azabicyclo-octanes).[2]
-
Trost, B. M., & Osipov, M. (2015). Asymmetric Synthesis of 2-Azabicyclo[3.2.1]octanes via Palladium-Catalyzed [3+2] Cycloaddition. Angewandte Chemie International Edition, 54(40). [Link] (Key Source: Foundational work on the Pd-AAA strategy for this specific scaffold).
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link] (Key Source: Background on dipolar cycloaddition strategies).
Sources
Application Note: Procedures for N-Alkylation of 2-Azabicyclo[3.2.1]octane Hydrochloride
Executive Summary
The 2-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a rigid morphan-like core in various analgesic, antidepressant, and neuroactive compounds. Its structural rigidity offers superior receptor subtype selectivity compared to flexible piperidine analogs. However, the synthesis and functionalization of this bridged system present unique challenges, particularly due to the steric environment of the secondary amine and the handling of its stable hydrochloride salt.
This application note provides a definitive technical guide for the N-alkylation of 2-azabicyclo[3.2.1]octane hydrochloride. We detail two validated methodologies: Direct Nucleophilic Substitution (
Strategic Considerations
Structural Analysis & Reactivity
Unlike the symmetric 8-azabicyclo[3.2.1]octane (tropane/nortropane), the 2-azabicyclo[3.2.1]octane isomer is inherently chiral and structurally distinct. The nitrogen atom is located at a bridgehead-adjacent position, creating a specific steric pocket.
-
Steric Hindrance: The C1 bridgehead and the C3 methylene flank the nitrogen. While less hindered than the 8-aza position, bulky electrophiles may still require elevated temperatures.
-
Basicity: The pKa of the conjugate acid is estimated between 10.0–10.5. The hydrochloride salt is robust and non-hygroscopic but must be effectively free-based to participate in nucleophilic attack.
-
Stereochemistry: The bicycle is rigid. Substituents at C3 or C4 can exist in exo or endo orientations, but N-alkylation primarily concerns the lone pair availability.
The Salt Factor
The starting material is supplied as the hydrochloride salt (HCl). Direct alkylation without proper base mediation will fail.
-
Risk: Incomplete neutralization leads to stalled reactions.
-
Solution: We recommend in situ neutralization for high-throughput applications, or a distinct free-basing step for large-scale GMP batches.
Experimental Workflows
Method A: Direct N-Alkylation ( )
Best for: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles. Mechanism: Classical nucleophilic substitution.
Reagents & Equipment[1]
-
Substrate: 2-Azabicyclo[3.2.1]octane HCl (1.0 equiv)
-
Electrophile: Alkyl halide (R-X, 1.1 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 3.0 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) – Optional, for alkyl chlorides.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-azabicyclo[3.2.1]octane HCl (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Neutralization: Add powdered anhydrous
(3.0 mmol). Stir vigorously at room temperature (RT) for 15 minutes to ensure deprotonation of the surface-bound amine salt. -
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Note: If using a chloride, add KI (0.1 mmol) at this stage to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Monitor by LC-MS or TLC.-
Typical Time: 4–12 hours.
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and Water. Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
-
Method B: Reductive Amination (Preferred)
Best for: Aldehydes, Ketones, and avoiding over-alkylation (quaternization). Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.
Reagents & Equipment[1]
-
Substrate: 2-Azabicyclo[3.2.1]octane HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB,
, 1.5 equiv). -
Base: Triethylamine (
, 1.0 equiv) – Critical to free the amine. -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv) – Promotes iminium formation.
Step-by-Step Protocol
-
Free-Basing: In a reaction vial, suspend 2-azabicyclo[3.2.1]octane HCl (1.0 mmol) in DCE (5 mL). Add
(1.0 mmol) and stir for 10 mins. The solution should become clear(er) as the free amine dissolves. -
Imine Formation: Add the Aldehyde/Ketone (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at RT for 30–60 minutes.
-
Checkpoint: Formation of the iminium species is often rapid.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add
(1.5 mmol) in one portion. -
Completion: Allow to warm to RT and stir for 2–16 hours.
-
Quench & Workup:
-
Quench with Saturated
solution (gas evolution will occur). -
Extract with DCM (3x).
-
Crucial Step: The product is a tertiary amine. Ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.
-
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for optimizing the N-alkylation of this specific scaffold.
Figure 1: Decision matrix for N-alkylation strategies. Path B (Reductive Amination) is recommended for medicinal chemistry library generation due to higher chemoselectivity.
Data Summary & Troubleshooting
Comparative Method Performance
| Feature | Method A: Direct Alkylation ( | Method B: Reductive Amination |
| Reagent Class | Alkyl Halides (Cl, Br, I), Tosylates | Aldehydes, Ketones |
| Reaction pH | Basic ( | Slightly Acidic buffered (AcOH) |
| Primary Risk | Over-alkylation (Quaternary salt formation) | Reduction of carbonyl to alcohol (minor) |
| Steric Tolerance | Low (Primary halides preferred) | High (Works well with ketones) |
| Typical Yield | 60–80% | 75–95% |
QC Specifications (Self-Validating the Product)
To confirm the success of the reaction, look for these diagnostic signals in
-
Disappearance of NH: The broad singlet for the amine salt (
ppm) or free amine ( ppm) will vanish. -
Bridgehead Shift: The proton at C1 (bridgehead) typically appears around
3.0–3.5 ppm. Upon alkylation, this signal often shifts upfield slightly due to the shielding of the tertiary amine lone pair, though this depends on the R-group. -
New Signals: Distinct signals for the N-alkyl chain (e.g.,
triplet or singlet) should integrate 1:1 with the bicyclic core.
References
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024).[2] 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Link
-
Armstrong, I. S., & Bergmeier, S. C. (2012). Development of a Method for the Synthesis of 4-Aryl-Functionalized 2-Azabicyclo[3.2.1]octanes. Synthesis. Link
-
Kádár, Z., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc. Link
-
López, B., et al. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. ADDI. Link
Sources
Bridged Bicyclic Amines: Strategic Synthesis & Bioisosteric Application
Executive Summary: Escaping Flatland
The dominance of sp²-rich aromatic rings in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic stability. The "Escape from Flatland" initiative has elevated bridged bicyclic amines —specifically bicyclo[1.1.1]pentan-1-amine (BCP-amine) and bicyclo[2.1.1]hexan-1-amine (BCH-amine) —to the status of privileged scaffolds.
These structures are not merely aliphatic spacers; they are high-fidelity bioisosteres of phenyl and ortho/meta-substituted arenes. They offer defined exit vectors, increased sp³ fraction (
This guide provides the strategic rationale and detailed, field-proven protocols for synthesizing these cores, moving beyond theoretical reviews to actionable bench science.
Strategic Rationale & Scaffold Selection
Before initiating synthesis, the medicinal chemist must select the appropriate scaffold based on the desired "Exit Vector" (the angle between substituents) and physicochemical requirements.
Physicochemical Comparison
The following table contrasts the properties of a standard phenyl ring with its bridged bicyclic bioisosteres.
| Feature | Phenyl Ring (Reference) | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.1.1]hexane (BCH) |
| Geometry | Planar (2D) | Linear / Coaxial (3D) | Angled / "Kinked" (3D) |
| Exit Vector Angle | 180° (para) / 120° (meta) | 180° (perfect linearity) | ~103° - 109° (mimics ortho/meta) |
| Lipophilicity (LogP) | High (Reference) | Lower ( | Moderate |
| Solubility | Low | High (disrupts crystal packing) | High |
| Metabolic Liability | Aromatic hydroxylation | Low (Bridgehead C-H is strong) | Low |
| Distance ( | ~2.8 Å (across ring) | ~1.85 Å (bridgehead-bridgehead) | ~2.3 Å |
Decision Logic for Scaffold Selection
Figure 1: Decision tree for selecting the appropriate bridged bicyclic scaffold based on the geometric requirements of the pharmacophore.
Protocol A: Strain-Release Amination of [1.1.1]Propellane
The most robust method for accessing BCP-amines is the Strain-Release Amination . This exploits the immense strain energy (~68 kcal/mol) of the central C-C bond in [1.1.1]propellane.
Mechanism: A metal-amide (Turbo-amide or Lithio-amide) attacks the bridgehead carbon, breaking the central bond to form a bridgehead anion, which is subsequently quenched.
Reagents & Safety
-
[1.1.1]Propellane: Commercially available as a solution (Et₂O or THF). Warning: Volatile and potentially explosive if concentrated to dryness. Always handle in solution at low temperature.
-
Turbo-Grignard: iPrMgCl·LiCl (1.3 M in THF).
-
Amine Partner: Secondary or primary amine (The drug fragment).
Step-by-Step Methodology
Objective: Synthesis of a 1-amino-bicyclo[1.1.1]pentane derivative.
-
Preparation of the "Turbo-Amide" (Active Nucleophile):
-
In a flame-dried Schlenk flask under Argon, dissolve the amine substrate (1.0 equiv) in anhydrous THF (0.5 M).
-
Cool to -78 °C.
-
Dropwise add iPrMgCl·LiCl (1.05 equiv). The "Turbo-Grignard" is superior to n-BuLi due to higher functional group tolerance (e.g., esters, nitriles often survive).
-
Allow the mixture to warm to 0 °C and stir for 30 minutes. Visual Cue: The solution often becomes slightly turbid or changes color, indicating metallation.
-
-
Strain-Release Addition:
-
Cool the amide solution back to -78 °C.
-
Add the [1.1.1]propellane solution (1.2 – 1.5 equiv) slowly along the side of the flask.
-
Critical Step: Allow the reaction to warm to room temperature slowly (over 2–4 hours). The strain release is driven by the formation of the stronger C-N bond.
-
-
Quenching & Workup:
-
Option A (Protonation): If the desired product is the simple amine, quench with MeOH or sat. NH₄Cl.
-
Option B (Functionalization): The intermediate is a bridgehead Grignard/Lithium species. You can trap this with electrophiles (e.g., Iodine, CO₂, DMF) to generate bifunctional BCPs.
-
Dilute with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate (carefully, as BCP amines can be volatile).
-
-
Purification:
-
BCP amines are often basic. Purify via reverse-phase prep-HPLC (using Ammonium Formate buffer) or silica chromatography (DCM/MeOH/NH₄OH).
-
Protocol B: Photochemical Synthesis of Bicyclo[2.1.1]hexanes[1]
While BCPs are linear, Bicyclo[2.1.1]hexanes (BCH) provide the "kink" needed to mimic ortho or meta substitution. The primary route is the intramolecular [2+2] photocycloaddition.
Strategic Context
This method typically involves a "caged" precursor (a 1,5-diene or enone-alkene system) that cyclizes under UV irradiation.
Step-by-Step Methodology (Intramolecular [2+2])
Objective: Synthesis of a BCH core from a 1,5-diene precursor.
-
Precursor Design:
-
Synthesize a 1,5-diene substrate. For pharmaceutical intermediates, this often looks like an acrylamide tethered to an alkene.
-
Note: The tether length and geometry dictate the regioselectivity (crossed vs. straight closure).
-
-
Photochemical Setup:
-
Solvent: Degassed Acetone (Acetone acts as both solvent and triplet sensitizer).
-
Concentration: Dilute conditions (0.01 M to 0.05 M) are crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Light Source: UV LED (365 nm) or Mercury lamp (Pyrex filter to cut off <300 nm).
-
-
Reaction:
-
Place the solution in a quartz or borosilicate vessel.
-
Irradiate with vigorous stirring.
-
Monitoring: Monitor by NMR (disappearance of olefinic protons). Reaction times vary from 2 to 24 hours.
-
-
Post-Process:
-
Evaporate solvent.[1]
-
The resulting BCH skeleton is rigid. If the product contains an amide (from acrylamide precursor), it can be hydrolyzed (LiOH or HCl) to reveal the primary amine.
-
Advanced Workflow: Late-Stage Functionalization (Minisci)
Once the bridged amine is formed, diversifying the cage is challenging due to steric bulk. Radical substitution (Minisci-type) is the most effective method for adding alkyl/aryl groups to the cage carbons (if activated) or attached heteroaromatics.
Workflow Diagram
Figure 2: Minisci-type radical functionalization workflow for appending substituents to heteroaromatics attached to the BCP core.
Troubleshooting & Expert Tips
-
Propellane Stability: [1.1.1]Propellane is sensitive to acid and radicals. Store solutions at -20°C over molecular sieves. If the titer drops, the amination yield will plummet.
-
The "Invisible" Product: BCP amines lack strong chromophores. When using HPLC, ensure your detector monitors low wavelengths (210 nm) or use ELSD/MS detection.
-
Volatility: Small BCP amines (MW < 150) sublime easily. Never use high-vacuum for extended periods on the free base. Convert to HCl or TFA salt for isolation.
-
Vector Validation: Always validate the geometry of your synthesized BCP/BCH analog using small-molecule X-ray crystallography or DFT modeling to ensure it aligns with the intended bioisosteric target.
References
-
Gianatassio, R., et al. (2016).[2][3] "Strain-Release Amination." Science. [Link]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Angewandte Chemie International Edition. [Link]
-
Lopchuk, J. M. (2021). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Chemical Reviews. [Link]
-
Denisenko, A., et al. (2021). "Bicyclo[2.1.1]hexanes as Bioisosteres." Chemistry – A European Journal. [Link]
-
Turbidity Method (Baran Lab): Open Flask Blog - Strain Release Amination Guide. [Link]
Sources
Troubleshooting & Optimization
Improving yield in 2-Azabicyclo[3.2.1]octane hydrochloride synthesis
Technical Support Ticket #2-AZA-OPT: Yield Optimization for 2-Azabicyclo[3.2.1]octane HCl
Executive Summary: The Yield Problem
The synthesis of 2-azabicyclo[3.2.1]octane (and its hydrochloride salt) is notoriously difficult to scale due to the thermodynamic strain of the bridged system and the competitive polymerization of open-chain intermediates.
If you are experiencing yields below 45-50% , your process likely suffers from one of two critical failures:
-
Radical Quenching (Hofmann-Löffler-Freytag Route): If using the classic acidic thermal cyclization, oxygen inhibition or inefficient chain propagation is stalling the reaction.
-
Stereochemical Mismatch (Reductive Amination Route): If using amino-ketone/aldehyde cyclization, your precursor likely has the wrong cis/trans ratio. Only the cis-isomer can cyclize; the trans-isomer polymerizes.
This guide provides a corrective protocol shifting from legacy methods to Hypervalent Iodine Oxidation (Suarez Modification) or Stereocontrolled Reductive Amination , followed by a specific anhydrous salt formation technique to prevent hygroscopic losses.
Diagnostic: Route Selection & Failure Points
Before altering reagents, confirm your pathway using the decision matrix below. The "Classic HLF" is the most common source of yield loss.
Figure 1: Decision matrix for synthetic route optimization. Red pathways indicate high-risk legacy methods; Green pathways indicate recommended optimized protocols.
Protocol A: The Suarez Modification (Recommended for Radical Route)
If you are committed to the radical cyclization pathway (starting from cycloheptylamine derivatives), stop using concentrated H₂SO₄/heat . The yield improvement comes from switching to the Suarez modification , which operates under mild, neutral conditions using hypervalent iodine.
Mechanism: Instead of a harsh acid-mediated radical chain, Diacetoxyiodobenzene (DIB) and Iodine generate an N-iodoamine in situ, which undergoes homolytic cleavage and intramolecular 1,5-hydrogen abstraction (1,5-HAT) more efficiently.
Optimized Protocol:
| Step | Reagent/Parameter | Specification | Why? (Causality) |
| 1. Solvent | Cyclohexane or DCM | Anhydrous, Degassed | Oxygen inhibits the radical chain. Degas by sparging with Ar for 15 min. |
| 2. Oxidant | PhI(OAc)₂ (DIB) | 1.1 - 1.5 equiv | Generates the N-iodo species without strong acid, preventing side reactions. |
| 3. Catalyst | Iodine (I₂) | 1.0 equiv | Essential for the radical relay mechanism. |
| 4. Light | Visible Light (Tungsten) | 250W - 500W | Initiates the homolytic cleavage of the N-I bond. |
| 5. Temp | 20°C - 25°C | Ambient | Prevents thermal decomposition of the sensitive bicyclic amine. |
Key Troubleshooting Step:
-
Issue: Reaction turns black/tarry.
-
Fix: This is over-oxidation. Add the Iodine portion-wise over 1 hour rather than all at once. Ensure the light source is not heating the reaction flask (use a water filter or LED source).
Protocol B: Intramolecular Reductive Amination (Highest Purity)
This is the preferred industrial route if you can access the precursor 4-aminocycloheptanone (or its protected ketal). It avoids radical chemistry entirely.
The Critical Parameter: pH Control The formation of the cyclic imine intermediate is pH-dependent.
-
pH < 4: Amine is protonated (
); cannot attack the ketone. -
pH > 7: Imine formation is slow; enolization/polymerization competes.
-
Target pH: 5.0 - 6.0 .
Step-by-Step Optimization:
-
Dissolution: Dissolve amino-ketone (HCl salt) in MeOH.
-
Buffer: Add NaOAc (1.0 equiv) to buffer the solution. This liberates the free amine slowly in equilibrium, favoring cyclization over intermolecular polymerization.
-
Drying: Add Molecular Sieves (3Å) . Removing water drives the equilibrium toward the imine (Schiff base).
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv). Do not use NaBH₄, as it is too aggressive and reduces the ketone before the imine forms.
Protocol C: Anhydrous Hydrochloride Salt Formation
The final yield loss often occurs during isolation. 2-Azabicyclo[3.2.1]octane HCl is extremely hygroscopic. Aqueous workups (e.g., adding conc. HCl to water) lead to "oiling out" and yield loss during drying.
The "Dry-Ice" Precipitation Method:
-
Extract: Isolate the free base in Diethyl Ether or MTBE (Do not use DCM; salt solubility is too high).
-
Dry: Dry the organic layer thoroughly over
, then filter. -
Acidify: Cool the solution to 0°C. Add 2M HCl in Diethyl Ether (commercial) dropwise.
-
Precipitate: A white solid should crash out immediately.
-
Wash: Filter under Nitrogen (Schlenk line). Wash with cold pentane.
-
Yield Check: If the product oils out, add a seed crystal and scratch the glass. If it remains an oil, your solvent contains water. Redissolve in absolute EtOH and precipitate with anhydrous Et₂O.
Troubleshooting FAQs
Q1: My HLF reaction (Acid/Heat) yields are stuck at 30%. Can I save it?
-
A: Likely not. The harsh conditions degrade the bicyclic product. Switch to the Suarez modification (Protocol A). If you must use acid, switch to Trifluoroacetic Acid (TFA) instead of Sulfuric Acid, and irradiate at room temperature rather than heating.
Q2: In the reductive amination, I see a dimer impurity (two rings connected).
-
A: This is "Intermolecular" reductive amination.
-
Cause: Concentration is too high.
-
Fix: Run the reaction under high dilution conditions (0.01 M to 0.05 M). Add the substrate slowly to the reducing agent solution.
-
Q3: The HCl salt turns into a sticky gum on the filter paper.
-
A: It is absorbing atmospheric moisture.
-
Fix: Perform filtration in a glovebox or under a positive pressure of Nitrogen. Dry the salt in a vacuum oven at 40°C with
as a desiccant.
-
Q4: Can I use catalytic hydrogenation (H₂/Pd) for the cyclization?
-
A: Yes, if starting from the amino-ketone. However, Pd/C can sometimes cause ring-opening of strained bicyclic systems or dehydrogenation. NaBH(OAc)₃ is chemically safer for this specific scaffold.
References & Authority
-
Suarez Modification (HLF Optimization):
-
Formation of intramolecular C-N bonds via I/PhI(OAc)2.
-
Fan, R., et al. "Hypervalent Iodine(III)-Promoted Intramolecular C-H Amination." Journal of Organic Chemistry.
-
-
Reductive Amination Standards:
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications.
-
Organic & Biomolecular Chemistry.
-
-
General Synthesis of Bridged Azabicycles:
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. (Analogous chemistry applied to [3.2.1] systems).
-
ADDI / UPV/EHU.
-
Disclaimer: This guide assumes a professional laboratory setting. 2-Azabicyclo[3.2.1]octane derivatives may have pharmacological activity; handle with appropriate PPE and containment.
Technical Support Center: 2-Azabicyclo[3.2.1]octane HCl Solubility Guide
Case ID: SOL-2AZA-001 Compound: 2-Azabicyclo[3.2.1]octane Hydrochloride CAS (Free Base): 279-79-8 Chemical Class: Bridged Bicyclic Amine Salt
Executive Summary
You are encountering solubility issues because 2-Azabicyclo[3.2.1]octane HCl is an ionic lattice solid. While the bicyclic organic framework is lipophilic, the hydrochloride counterion dominates its physical properties, rendering it highly polar. It is thermodynamically resistant to dissolution in non-polar or moderately polar aprotic solvents (DCM, THF, Toluene) commonly used in organic synthesis.
This guide provides the thermodynamic rationale and proven protocols to overcome these limitations without compromising the integrity of your drug discovery scaffold.
Module 1: Solubility Profile & Solvent Compatibility
The following data categorizes solvent compatibility based on the polarity index and dielectric constant relative to the crystal lattice energy of the amine salt.
| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |
| Polar Protic | Water, Methanol (MeOH), Ethanol | High | Primary Choice. The high dielectric constant breaks the ionic lattice. Ideal for storage or initial dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate to High | Soluble, but difficult to remove. Use only if downstream reactions can tolerate high boiling points. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly / Insoluble | The Problem Zone. The salt will form a suspension. Requires in-situ neutralization to dissolve. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Insoluble | Often used to precipitate the salt from alcoholic solutions. |
| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Completely incompatible with the HCl salt form. |
Critical Insight: If your reaction requires anhydrous DCM or THF, you cannot use the HCl salt directly without an auxiliary base. The suspension may look fine, but the effective concentration of the nucleophile is near zero.
Module 2: Troubleshooting FAQs
Q1: Why won't my 2-Azabicyclo[3.2.1]octane HCl dissolve in DCM even with sonication?
A: Sonication provides kinetic energy but does not change the thermodynamics. The crystal lattice energy of the hydrochloride salt is too high for the low-dielectric medium of Dichloromethane (
Q2: Can I heat the suspension to force it into solution?
A: We advise against aggressive heating. While solubility generally increases with temperature, this compound is a secondary amine salt. Excessive heating in chlorinated solvents can lead to trace alkylation or decomposition. Furthermore, upon cooling, the salt will likely crash out (recrystallize), causing heterogeneity in your reaction.
Q3: I need to perform an amide coupling (EDC/NHS or HATU). How do I proceed?
A: Standard coupling reactions require the amine to be nucleophilic (free base). The HCl salt is non-nucleophilic.[1] You must add a tertiary amine base (DIPEA or TEA) to the reaction mixture. This performs an in-situ deprotonation, liberating the soluble free amine.
Module 3: Advanced Solubilization Protocols
Choose the protocol that matches your specific application requirements.
Protocol A: In-Situ Free Basing (For Chemical Synthesis)
Best for: Amide couplings, Reductive aminations, SNAr reactions in DCM or THF.
Mechanism: A sacrificial base (Tertiary Amine) deprotonates the bicyclic amine, forming a soluble organic species and an insoluble/inert tertiary amine salt.
-
Suspend: Place 1.0 equivalent of 2-Azabicyclo[3.2.1]octane HCl in the reaction solvent (e.g., DCM). It will appear as a white suspension.
-
Neutralize: Add 1.2 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Equilibrate: Stir at room temperature for 10–15 minutes.
-
Observation: The suspension may clear up as the lipophilic free base is released and dissolves. If a precipitate remains, it is likely the DIPEA·HCl salt, which is often harmless in couplings.
-
-
Proceed: Add your electrophile (Acid Chloride, Activated Ester, etc.) immediately.
Protocol B: Biphasic Extraction (Isolation of Pure Free Base)
Best for: When the presence of DIPEA/TEA salts interferes with the reaction or analysis.
Mechanism: Chemical conversion to the free base using an inorganic base, followed by phase transfer into the organic layer.
-
Dissolve: Dissolve the HCl salt in a minimum volume of Water (e.g., 1g in 5-10 mL).
-
Basify: Slowly add 2M NaOH or Saturated
until the pH reaches >12.-
Note: The solution will become cloudy as the organic free base oils out.
-
-
Extract: Add an equal volume of DCM or Ethyl Acetate . Shake vigorously and separate the layers.
-
Repeat: Extract the aqueous layer 2 more times to ensure quantitative recovery.
-
Dry: Combine organic layers, dry over anhydrous
, and filter. -
Concentrate: Evaporate the solvent carefully (the free base may be volatile; check boiling point/pressure). You now have the pure 2-Azabicyclo[3.2.1]octane free base, which is soluble in all organic solvents.
Module 4: Decision Logic & Workflow
Use this logic flow to determine the correct handling method for your experiment.
Caption: Decision matrix for solubilizing 2-Azabicyclo[3.2.1]octane HCl based on solvent system and downstream application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12471321, 2-Azabicyclo[3.2.1]octane. Retrieved from [Link]
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications.[2][3] Organic & Biomolecular Chemistry, 22(15), 2902-2915.[4] Retrieved from [Link]
-
ScienceMadness (2021). Discussion on Forming and Drying Amine Salts. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Azabicyclo[3.2.1]octane Hydrochloride
This technical support guide details the purification, isolation, and troubleshooting protocols for 2-Azabicyclo[3.2.1]octane hydrochloride . This bicyclic amine is a critical scaffold in medicinal chemistry, often synthesized via the reduction of 2-azabicyclo[3.2.1]octan-3-one or ring expansion of norbornadienes.
Core Purification Protocols
The purification of 2-azabicyclo[3.2.1]octane hydrochloride relies on exploiting the differential solubility of the ionic salt versus non-polar impurities. The two primary methods are Reactive Crystallization (Salt Formation) and Recrystallization .
Method A: Reactive Crystallization (Salt Formation) Best for: Isolating the product from a crude reaction mixture (e.g., after LiAlH4 reduction).
-
Dissolution: Dissolve the crude free base oil in a non-polar, aprotic solvent. Diethyl ether (Et₂O) is the gold standard here because the hydrochloride salt is insoluble in it, while most organic impurities remain in solution. If solubility is an issue, use Dichloromethane (DCM) .
-
Acidification: Cool the solution to 0°C. Slowly add 2M HCl in diethyl ether or 4M HCl in dioxane dropwise under vigorous stirring.
-
Technical Insight: Avoid aqueous HCl if possible. Introducing water creates a hydrate or syrup that is difficult to crystallize. Anhydrous conditions promote the formation of a discrete solid precipitate.
-
-
Precipitation: The hydrochloride salt should precipitate immediately as a white solid.
-
Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash the cake with cold Et₂O (3x).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove trace acid and solvent.
Method B: Recrystallization Best for: Polishing the final product to >98% purity or removing colored impurities.
-
Solvent System: Ethanol / Diethyl Ether (Solvent / Anti-solvent).
-
Protocol:
-
Dissolve the crude salt in the minimum amount of boiling absolute ethanol.
-
(Optional) If the solution is colored, add activated charcoal (5 wt%), stir for 10 min, and filter hot through Celite.
-
Remove from heat. Add diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
-
Add a few drops of ethanol to clear the turbidity.
-
Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
-
Causality: Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable crystal form to exclude impurities.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to supersaturation or the presence of impurities lowering the melting point.
-
Solution 1 (The Scratch): Use a glass rod to scratch the inner wall of the flask at the interface of the oil and solvent. This provides nucleation sites.
-
Solution 2 (The Seed): If you have a tiny amount of pure crystal from a previous batch, add it as a seed.
-
Solution 3 (Solvent Adjustment): Re-heat the mixture and add more ethanol (solvent). Oiling often happens because the anti-solvent (ether) ratio is too high too quickly.
Q2: The salt is extremely hygroscopic and turns sticky on the filter. What should I do? A: 2-Azabicyclo[3.2.1]octane salts can be hygroscopic.
-
Immediate Fix: Switch to a Schlenk line filtration setup to keep the product under an inert atmosphere (Argon/Nitrogen) during filtration.
-
Storage: Store the final product in a desiccator with P₂O₅.
-
Alternative Salt: If the HCl salt is unmanageable, consider forming the oxalate or fumarate salt, which are often less hygroscopic and more crystalline, then converting back to the HCl salt or free base if needed.
Q3: I have a persistent yellow color even after recrystallization. A: This is likely due to trace oxidation products or polymerized starting materials (e.g., polypyrroles or oxidized lactams).
-
Protocol: Perform an Acid-Base Extraction before salt formation.
-
Dissolve the salt in water.
-
Wash the aqueous layer with Et₂O (removes non-basic colored impurities).
-
Basify the aqueous layer to pH >12 with NaOH.
-
Extract the free base into DCM or Et₂O.
-
Dry organic layer (Na₂SO₄) and re-form the salt (Method A).
-
Q4: How do I distinguish between the 2-aza and 3-aza isomers? A: Synthesis from norbornadiene can sometimes yield mixtures if rearrangement is not controlled.
-
NMR Diagnostic: In ¹H NMR, the bridgehead protons (H-1 and H-5) in the 2-aza isomer are chemically non-equivalent due to the asymmetry introduced by the nitrogen at position 2. In the symmetrical 3-aza isomer (3-azabicyclo[3.2.1]octane), the bridgehead protons are equivalent (or show symmetry).
Comparative Data & Solvents
| Parameter | Specification / Recommendation | Notes |
| Primary Recryst. Solvent | Ethanol (Abs.) | High solubility at boiling; low at -20°C. |
| Anti-Solvent | Diethyl Ether or Hexane | Lowers solubility of the salt; induces precipitation. |
| Alternative Solvent | Isopropanol (IPA) | Good if Ethanol yields are low; higher boiling point. |
| Melting Point | ~137°C (Ketone precursor) | Note: MP of the HCl salt varies by hydration state; use NMR for purity. |
| Hygroscopicity | High | Handle rapidly; avoid open-air filtration on humid days. |
| pKa (Est.) | ~10.5 - 11.0 | Typical for secondary bicyclic amines. |
Purification Workflow Diagram
The following diagram illustrates the logic flow for purifying a crude reaction mixture containing 2-Azabicyclo[3.2.1]octane.
Caption: Logical workflow for the isolation and purification of 2-Azabicyclo[3.2.1]octane HCl, including decision nodes for troubleshooting common phase-separation issues.
References
-
Reed, D. D., & Bergmeier, S. C. (2007). A facile synthesis of a polyhydroxylated 2-azabicyclo[3.2.1]octane. Journal of Organic Chemistry, 72(3), 1024–1026.[1] Link
-
López-Pérez, A., et al. (2008).[2] Ring expansion of substituted norbornadienes for the synthesis of mono- and disubstituted 2-azabicyclo[3.2.1]octadienes. Tetrahedron Letters, 49(37), 5363-5365.[2] Link
-
Organic Syntheses. (1973). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, Coll. Vol. 5, p.108. (Reference for the ketone precursor properties). Link
-
PubChem. (2025). 2-Azabicyclo[3.2.1]octane Compound Summary. National Library of Medicine. Link
Sources
Separating enantiomers of 2-azabicyclo[3.2.1]octane via chiral HPLC
Welcome to the Chiral Separations Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide structured to address the specific challenges of resolving 2-azabicyclo[3.2.1]octane enantiomers. This scaffold (often referred to as the nortropane core) presents unique chromatographic hurdles due to its secondary amine functionality, structural rigidity, and lack of UV-active chromophores.
Part 1: Method Development Strategy
The separation of bridged bicyclic amines requires a balance between stereoselective recognition (the column's job) and silanol suppression (the mobile phase's job).
Column Selection: The "Big Three"
Based on the rigid bicyclic structure of 2-azabicyclo[3.2.1]octane, polysaccharide-based stationary phases are the industry standard.
| Column Family | Selector Type | Mechanism of Action | Recommendation |
| Chiralpak® IC/IC-3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized.[1] High solvent versatility. | Primary Choice. The chlorinated selector often provides superior recognition for rigid amines. |
| Chiralpak® AD-H/AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Coated. Helical amylose groove fits bicyclic shapes well. | Secondary Choice. Excellent track record for tropane-like alkaloids. |
| Chiralcel® OD-H/OD-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated. Different cavity size than AD. | Tertiary Choice. Use if AD fails. |
Mobile Phase Architecture
-
Base Solvent: n-Hexane / 2-Propanol (90:10 to 80:20).
-
The Critical Modifier: You must use a basic additive.[2]
-
Standard: 0.1% Diethylamine (DEA).
-
Advanced: 0.1% Ethanolamine (AE) or Ethylenediamine (EDA).
-
Why? The silica support has residual acidic silanols (
). Without a base, the secondary amine of your analyte will ionically bind to these silanols, causing severe tailing ( ) and retention time shifts. The modifier competitively binds to these sites, "masking" them.
-
Part 2: The "Invisible Peak" Protocol (Detection)
Issue: 2-azabicyclo[3.2.1]octane lacks a strong chromophore. It absorbs weakly at <210 nm, where solvent cutoff noise is high. Solution: You have two pathways.
Pathway A: Derivatization (Recommended)
Transform the amine into a UV-active amide. This improves detection limits by ~100x and often enhances separation by adding "handles" (pi-pi interactions) for the chiral selector.
-
Reagent: Benzoyl Chloride or 3,5-Dinitrobenzoyl Chloride.
-
Protocol:
Pathway B: Alternative Detection
If you must analyze the free base:
-
ELSD / CAD: Universal detection. Requires volatile mobile phase (Hexane/IPA/DEA is volatile).
-
RI (Refractive Index): Low sensitivity, requires isocratic flow.
-
MS (Mass Spec): Use APCI source in positive mode (
).
Part 3: Troubleshooting & FAQs
Below are the most common "tickets" we receive regarding this scaffold.
Ticket #001: "My peaks are tailing severely (Tailing Factor > 2.0)."
Diagnosis: Unmasked silanol interactions. Fix:
-
Check Modifier: Are you using at least 0.1% DEA? Increase to 0.2% if necessary.
-
Switch Modifier: Switch from DEA to Ethanolamine (AE) . The hydroxyl group in AE often reduces tailing for bridged amines better than DEA.
-
Column History: If the column was previously used with acidic additives (TFA), it may have "memory." Flush with 100% Ethanol + 0.5% DEA for 2 hours (only for Immobilized columns like IC; for Coated AD/OD, use Hexane/IPA/DEA).
Ticket #002: "I see no separation (Single Peak)."
Diagnosis: Lack of chiral recognition points. Fix:
-
Change Alcohol: Switch 2-Propanol to Ethanol . Ethanol is a "sharper" solvent that can alter the solvation sphere of the chiral polymer, often inducing separation where IPA fails.
-
Temperature: Lower the temperature to 10°C . Enantioseparation is enthalpy-driven; lower temperatures increase the separation factor (
).
Ticket #003: "My pressure is fluctuating."
Diagnosis: Viscous fingering or salt precipitation. Fix:
-
If using carbamate-protected samples, ensure solubility in the mobile phase.
-
If using Hexane/Ethanol mixes, viscosity is higher than Hexane/IPA. Reduce flow rate from 1.0 mL/min to 0.7 mL/min.
Part 4: Decision Matrix (Workflow)
The following diagram illustrates the logical flow for method development.
Caption: Logical workflow for developing a chiral HPLC method for bridged bicyclic amines, prioritizing detection limits and peak shape optimization.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN . Retrieved from [Link]
-
Crespo Monteiro, M., et al. (2024).[3][7] 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22, 2902-2915.[3] Retrieved from [Link]
-
Bhat, M., et al. (2025). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
-
Zhao, Y., et al. (2019).[8] Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column. Chirality, 31(7), 502-512.[8] Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. ct-k.com [ct-k.com]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. ct-k.com [ct-k.com]
- 7. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 8. Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Azabicyclo[3.2.1]octane hydrochloride in aqueous solution
Technical Support Center: 2-Azabicyclo[3.2.1]octane Hydrochloride
Welcome to the technical support center for 2-Azabicyclo[3.2.1]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Stability of 2-Azabicyclo[3.2.1]octane Hydrochloride in Aqueous Solution
This guide addresses common issues encountered during the handling and use of 2-azabicyclo[3.2.1]octane hydrochloride in aqueous media.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: You observe a rapid loss of the parent compound, detected by a decrease in its peak area during chromatographic analysis (HPLC, LC-MS), shortly after preparing an aqueous stock solution.
-
Potential Cause: The primary cause of degradation for many bicyclic amines in aqueous solution is pH-dependent hydrolysis.[1][2] The protonated form of the amine is generally more stable. However, at neutral or alkaline pH, the free base form is more prevalent, which can be susceptible to ring-opening or other degradation pathways.[1][2]
-
Troubleshooting Steps:
-
Verify pH of the Solution: Immediately measure the pH of your aqueous solution. Deionized water, if not properly buffered, can have a pH that fluctuates.
-
Acidify the Solution: For enhanced stability, ensure your aqueous solution is acidic. A pH range of 3-5 is often optimal for amine hydrochlorides. You can achieve this by using a suitable acidic buffer (e.g., acetate buffer).
-
Control Temperature: Elevated temperatures can accelerate degradation. Prepare and store your solutions at a reduced temperature (e.g., 2-8°C) unless your experimental protocol requires otherwise.
-
Freshly Prepare Solutions: The most reliable practice is to prepare aqueous solutions of 2-azabicyclo[3.2.1]octane hydrochloride fresh before each experiment.
-
Issue 2: Inconsistent Analytical Results Between Experiments
-
Symptom: You are experiencing poor reproducibility in your analytical measurements (e.g., varying peak areas, unexpected new peaks) when using aqueous solutions of 2-azabicyclo[3.2.1]octane hydrochloride prepared at different times.
-
Potential Cause: This inconsistency can stem from several factors, including variable pH, exposure to light, or the use of different water qualities. Photodegradation can occur, especially under UV light, leading to the formation of new chemical species.[3][4]
-
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Use a consistent source of high-purity water (e.g., HPLC-grade, Milli-Q).
-
Always use a calibrated pH meter to adjust and record the final pH of your solution.
-
Prepare a master stock solution in an appropriate acidic buffer and dilute from it for individual experiments.
-
-
Protect from Light: Store the solid compound and its solutions in amber vials or wrap the containers with aluminum foil to prevent photodecomposition.[4]
-
Implement a Dark Control: In your experiments, include a control sample that is not exposed to light to differentiate between thermal and photodegradation.[5]
-
Issue 3: Appearance of Unknown Peaks in Chromatograms Over Time
-
Symptom: When analyzing an aged aqueous solution of 2-azabicyclo[3.2.1]octane hydrochloride, you observe new peaks that were not present in a freshly prepared sample.
-
Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products. For bicyclic amines, potential degradation pathways in aqueous media include hydrolysis, which could lead to ring-opening, or oxidation.[1][6]
-
Troubleshooting Workflow:
Caption: Workflow for investigating unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 2-Azabicyclo[3.2.1]octane hydrochloride?
A1: The solid hydrochloride salt is generally stable.[7] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents.[7][8]
Q2: What is the expected stability of 2-Azabicyclo[3.2.1]octane hydrochloride in a neutral aqueous solution (pH 7)?
A2: While more stable than the free base, long-term stability at neutral pH may be compromised compared to acidic conditions.[1] At pH 7, a small equilibrium concentration of the more reactive free base exists, which can slowly undergo degradation. For experiments lasting several hours or days, buffering to a lower pH is recommended.
Q3: How does temperature affect the stability in aqueous solutions?
A3: As with most chemical reactions, the rate of degradation of 2-azabicyclo[3.2.1]octane hydrochloride in solution will increase with temperature. It is advisable to store stock solutions at 2-8°C and bring them to ambient temperature only for the duration of the experiment.
Q4: Is 2-Azabicyclo[3.2.1]octane hydrochloride susceptible to oxidation in aqueous solution?
A4: Secondary amines can be susceptible to oxidation. To minimize this, it is good practice to use de-gassed water for solution preparation, especially if the solution will be stored for an extended period or if the experimental conditions involve potential oxidants.
Q5: Can I use a phosphate buffer to control the pH of my solution?
A5: Yes, phosphate buffers are commonly used. However, always ensure that the buffer components do not interfere with your downstream analysis or react with the compound of interest. Perform a preliminary compatibility test if you are uncertain.
Experimental Protocols
Protocol 1: Preparation of a Standardized Aqueous Stock Solution
-
Materials: 2-Azabicyclo[3.2.1]octane hydrochloride, HPLC-grade water, 0.1 M Hydrochloric acid, calibrated pH meter.
-
Procedure: a. Weigh the required amount of 2-azabicyclo[3.2.1]octane hydrochloride. b. Dissolve it in a volume of HPLC-grade water that is approximately 90% of the final desired volume. c. Slowly add 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to the desired acidic range (e.g., pH 4.0). d. Add HPLC-grade water to reach the final volume. e. Store the solution in an amber glass vial at 2-8°C.
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the stability of your compound under specific conditions.
-
Solution Preparation: Prepare several aliquots of your aqueous solution at the desired pH.
-
Stress Conditions:
-
Thermal: Incubate aliquots at elevated temperatures (e.g., 40°C, 60°C) and at your intended experimental temperature. Include a control at 2-8°C.
-
Photostability: Expose aliquots to a light source with a controlled output (e.g., consistent with ICH Q1B guidelines), and keep a dark control wrapped in aluminum foil at the same temperature.[3][5]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.
Caption: Workflow for an accelerated stability study.
Data Summary
| Condition | Factor | General Stability Trend | Recommendation |
| pH | Acidic (pH 3-5) | High | Recommended for stock solutions and long-term experiments. |
| Neutral (pH ~7) | Moderate | Suitable for short-term experiments; risk of slow degradation. | |
| Alkaline (pH > 8) | Low | Avoid; promotes formation of the less stable free base. | |
| Temperature | 2-8°C | High | Recommended for storage of aqueous solutions. |
| Ambient (~25°C) | Moderate | Acceptable for the duration of most benchtop experiments. | |
| Elevated (>40°C) | Low | Accelerates degradation; should be avoided unless required by the protocol. | |
| Light | Dark | High | Store solid and solutions protected from light. |
| Ambient Light | Moderate | Potential for slow photodegradation over extended periods. | |
| UV Light | Low | Can cause rapid degradation.[3] |
References
-
Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016). National Center for Biotechnology Information. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Rates of hydrolysis in bicyclic and monocyclic compounds - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange. [Link]
-
Palladium catalyzed ring opening of azabicyclic olefins with organoindium and gallium reagents: a facile access towards benzylated cyclopentanoids | Request PDF. (2025). ResearchGate. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). IVT Network. [Link]
Sources
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ikev.org [ikev.org]
- 6. researchgate.net [researchgate.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 2-Azabicyclo[3.2.1]octane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The rigid bicyclic scaffold of 2-azabicyclo[3.2.1]octane is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] Its hydrochloride salt is a common form for handling and formulation, making a thorough understanding of its spectral characteristics essential for chemists in this field.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Azabicyclo[3.2.1]octane hydrochloride. Moving beyond a simple peak listing, we will delve into the causal factors behind the observed chemical shifts and coupling constants, drawing comparisons with structurally related bicyclic amine hydrochlorides. This approach, rooted in fundamental NMR principles, aims to equip you with the expertise to confidently interpret and validate the structure of this important molecular scaffold.
The Unique Spectral Signature of a Bridged System
The ¹H NMR spectrum of a bicyclic system such as 2-azabicyclo[3.2.1]octane is inherently more complex than that of its acyclic or monocyclic counterparts. The rigid, three-dimensional structure fixes the spatial relationships between protons, leading to a wide dispersion of chemical shifts and a network of intricate spin-spin coupling. The protonation of the nitrogen atom to form the hydrochloride salt further influences the electronic environment and, consequently, the ¹H NMR spectrum.
A Comparative Analysis: Structural Isomers and Analogs
To fully appreciate the nuances of the ¹H NMR spectrum of 2-Azabicyclo[3.2.1]octane hydrochloride, a comparative analysis with its structural isomers and related analogs is invaluable. For this guide, we will compare its spectral features with those of Nortropinone hydrochloride (an 8-azabicyclo[3.2.1]octane derivative) and 3-Azabicyclo[3.2.0]heptane hydrochloride (a related bicyclic amine).
| Compound | Key Structural Features |
| 2-Azabicyclo[3.2.1]octane hydrochloride | Bicyclo[3.2.1]octane core with nitrogen at the 2-position. |
| Nortropinone hydrochloride | Bicyclo[3.2.1]octane core with nitrogen at the 8-position (bridgehead) and a ketone at the 3-position.[3] |
| 3-Azabicyclo[3.2.0]heptane hydrochloride | Fused ring system with a four-membered and a five-membered ring.[4] |
This comparative approach allows us to dissect the influence of the nitrogen atom's position and the overall ring strain on the resulting ¹H NMR spectra.
Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Examination
While a definitive, publicly available ¹H NMR spectrum for 2-Azabicyclo[3.2.1]octane hydrochloride with full assignment is not readily found in spectral databases, we can predict and interpret its key features based on fundamental principles and data from closely related structures. The protonation of the amine will cause a downfield shift of adjacent protons due to the inductive effect of the positively charged nitrogen.
Expected ¹H NMR Spectral Data Comparison (Predicted for Target, Experimental for Comparators)
| Proton Environment | 2-Azabicyclo[3.2.1]octane HCl (Predicted δ, ppm) | Nortropinone HCl (Experimental δ, ppm) | 3-Azabicyclo[3.2.0]heptane HCl (Experimental δ, ppm) |
| Bridgehead Protons (H1, H5) | 3.0 - 3.5 | ~2.5 - 3.0 | 3.0 - 3.5 |
| Protons α to N (H3, H8) | 3.2 - 3.8 | ~3.5 (H1, H5) | 3.0 - 3.5 (multiple) |
| Other Methylene/Methine Protons | 1.5 - 2.5 | 1.8 - 2.8 | 1.9 - 2.4 |
| Ammonium Proton (NH₂⁺) | 8.0 - 10.0 (broad) | ~9.0 (broad) | 10.13 (broad singlet)[4] |
Note: The chemical shifts for Nortropinone hydrochloride are general ranges inferred from related structures and may vary. The data for 3-Azabicyclo[3.2.0]heptane hydrochloride is from a published synthesis.[4]
Key Interpretive Insights:
-
Bridgehead Protons: The bridgehead protons (H1 and H5 in the 2-aza and 8-aza systems) are typically deshielded due to their unique position in the bicyclic framework. Their chemical shift provides a good starting point for spectral assignment.
-
Protons Alpha to Nitrogen: Protons on the carbons directly attached to the protonated nitrogen atom will experience a significant downfield shift. The multiplicity of these signals will be complex due to coupling with multiple neighboring protons.
-
Diastereotopic Protons: The rigid nature of the bicyclic system renders many of the methylene protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling). This leads to more complex multiplets than would be observed in a flexible acyclic molecule.
-
The Ammonium Proton: The proton on the nitrogen itself (NH₂⁺) will typically appear as a broad singlet at a downfield chemical shift (δ 8-10 ppm). Its broadness is due to quadrupolar relaxation and exchange with trace amounts of water in the NMR solvent. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the ¹H NMR spectrum is critically dependent on proper sample preparation and instrument setup. The following protocol is a self-validating system designed to yield high-resolution data for amine hydrochloride salts.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Azabicyclo[3.2.1]octane hydrochloride into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good choices for hydrochloride salts due to their polarity. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited.
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This filtration step is crucial to remove any microscopic solids that can degrade spectral resolution.
-
Cap the NMR tube securely.
-
-
NMR Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution. For a well-prepared sample, the half-height linewidth of a singlet should be less than 0.5 Hz.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Advanced Considerations for Bicyclic Amine Hydrochloride Analysis
-
Conformational Rigidity and Coupling Constants: The rigid chair-boat or twist-boat conformations of the bicyclo[3.2.1]octane system lead to well-defined dihedral angles between protons.[5] This allows for the application of the Karplus equation to correlate the observed vicinal coupling constants (³JHH) with the torsional angles, aiding in the assignment of stereochemistry. Long-range couplings (⁴JHH or ⁵JHH) through the rigid bicyclic framework are also often observed and can provide further structural information.
-
Through-Space vs. Through-Bond Coupling: In rigid systems, it is important to consider both through-bond (scalar) coupling and through-space interactions (Nuclear Overhauser Effect, NOE). 2D NMR experiments such as COSY (Correlation Spectroscopy) can establish through-bond connectivity, while NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal protons that are close in space, even if they are not directly bonded. This is invaluable for confirming the three-dimensional structure and stereochemistry.
-
Solvent Effects: The choice of NMR solvent can subtly influence the chemical shifts of the protons, particularly the acidic NH₂⁺ proton. In protic solvents like D₂O or CD₃OD, this proton may exchange with the solvent deuterons, leading to its disappearance from the spectrum. In aprotic solvents like DMSO-d₆, the NH₂⁺ protons are typically well-resolved and may even show coupling to adjacent protons.
Conclusion
The ¹H NMR spectrum of 2-Azabicyclo[3.2.1]octane hydrochloride, while complex, is rich with structural information. By understanding the fundamental principles of chemical shift and spin-spin coupling in the context of a rigid bicyclic system, and by employing a comparative approach with related structures, a confident and accurate spectral assignment is achievable. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is the essential foundation for any detailed structural analysis. For researchers in drug discovery, a mastery of these interpretive skills is not just advantageous—it is a necessity for the successful advancement of new chemical entities from the bench to the clinic.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Supporting Information. [Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Determination of Absolute and Relative Configuration. [Link]
-
2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]
-
Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. ResearchGate. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
-
Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. PMC. [Link]
-
2-Azabicyclo(3.2.1)octane. PubChem. [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed. [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
8,8'-Bis(8-aza-bicyclo(3.2.1)octane). SpectraBase. [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. [Link]
-
1H NMR Spectroscopy. Heriot-Watt University. [Link]
-
¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
-
chapter 32. Oxford Learning Link. [Link]
-
8-Azabicyclo(3.2.1)octane. PubChem. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
NMR Coupling Constants Explained. Scribd. [Link]
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Technical Guide: Mass Spectrometry Fragmentation of 2-Azabicyclo[3.2.1]octane
[1]
Executive Summary
The 2-Azabicyclo[3.2.1]octane core has emerged as a critical structural motif in medicinal chemistry, distinct from the classical tropane (8-aza) and quinuclidine (1-aza) alkaloids.[1] While isomeric (MW 111.18 Da for the secondary amine), these scaffolds exhibit divergent fragmentation pathways under Electron Ionization (EI) and Collision-Induced Dissociation (CID).[1] This guide delineates the specific mass spectral fingerprints required to distinguish the 2-aza regioisomer, emphasizing the diagnostic
Structural Context & Isomeric Challenges
Differentiation of bicyclic amine isomers is non-trivial due to their identical molecular weight and similar polarity. The position of the nitrogen atom dictates the fragmentation physics.
| Scaffold | Structure Description | Key Feature |
| 2-Azabicyclo[3.2.1]octane | Nitrogen in the 6-membered ring; bridgehead at C1/C5.[1] | Asymmetric bridge . N is adjacent to only one bridgehead. |
| 8-Azabicyclo[3.2.1]octane | Nitrogen in the one-carbon bridge (C8).[1][2][3] | Symmetric bridge . N is bonded to both bridgeheads. |
| 1-Azabicyclo[2.2.2]octane | Nitrogen at the bridgehead (C1).[1][2] | Cage structure . High symmetry; N is tertiary. |
Fragmentation Mechanism Deep Dive
The fragmentation of 2-Azabicyclo[3.2.1]octane is governed by the release of ring strain and the stability of the resulting iminium ions. Unlike tropanes, which favor the formation of the pyrrolidine cation (m/z 67), the 2-aza scaffold undergoes specific
Primary Fragmentation Pathway (EI-MS)[1]
-
Ionization : Removal of an electron from the nitrogen lone pair yields the radical cation (
, m/z 111). - -Cleavage (Path A) : Scission of the C1–N2 bond (bridgehead-nitrogen) is sterically disfavored but possible.[1]
- -Cleavage (Path B - Dominant) : Scission of the C3–N2 bond opens the 6-membered ring, generating a radical on C3 and an iminium ion at N2.[1]
-
Hydride Transfer & Elimination : The open-chain intermediate often rearranges via McLafferty-type hydrogen transfers, leading to the loss of ethylene (
) or propyl radicals.[1]
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for the 2-aza vs. 8-aza scaffolds.
Caption: Divergent fragmentation pathways: 2-Aza isomer favors ring opening, while 8-Aza forms stable pyrrolidine cations.[1]
Comparative Performance Analysis
The following table contrasts the mass spectral signatures of the three isomers. This data is synthesized from fragmentation rules and validated isomeric comparisons [1][2].
| Parameter | 2-Azabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octane (Nortropane) | 1-Azabicyclo[2.2.2]octane (Quinuclidine) |
| Molecular Ion (M+) | 111 (Moderate intensity) | 111 (Weak to Moderate) | 111 (Strong) |
| Base Peak (m/z) | Variable (often high mass retention or m/z 82/96 depending on substitution) | 67 (Pyrrolinium cation) | 96 (Loss of CH3/NH) |
| Diagnostic Loss | Loss of 28 Da ( | Loss of 44 Da ( | Loss of 15 Da (Methyl radical) or 29 Da . |
| Key Mechanism | Ring opening of the 6-membered component. | Bridge cleavage yielding 5-membered cyclic ions.[1] | Cage opening; high stability of M+. |
| Differentiation | Absence of dominant m/z 67 peak; presence of [M-28] or [M-29].[1] | Dominant m/z 67 is the hallmark of the tropane core. | Strong M+ and [M-15] peak are characteristic.[1] |
Note on Derivatives : For substituted derivatives (e.g., Hosieine A), the 2-azabicyclo core often exhibits Retro-Diels-Alder (RDA) fragmentation if unsaturation is present, a feature less common in the saturated tropane series [3].[1]
Experimental Protocol: Structural Validation
To unambiguously identify the 2-azabicyclo[3.2.1]octane core, the following LC-MS/MS protocol is recommended.
Methodology
-
Sample Preparation : Dissolve 0.1 mg of the analyte in Methanol:Water (50:50) with 0.1% Formic Acid.[4]
-
Instrumentation : Q-TOF or Orbitrap Mass Spectrometer (High Resolution is critical for formula confirmation).
-
Ionization Source : Electrospray Ionization (ESI) in Positive Mode (+).[1]
-
Acquisition Parameters :
-
Capillary Voltage : 3.0 kV
-
Cone Voltage : 30 V
-
Collision Energy (CID) : Ramp from 15 to 45 eV to observe sequential fragmentation.[1]
-
-
Data Analysis :
-
Extract the MS/MS spectrum of the precursor ion
. -
Checkpoint : Look for the absence of the dominant tropane fragment (m/z 67 for nortropane, m/z 82 for tropane).
-
Verification : Confirm the presence of fragments corresponding to the loss of ethylene (
, -28.0313 Da) which is characteristic of the 6-membered ring cleavage in the 2-aza scaffold.[1]
-
References
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024).[5] 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications . Organic & Biomolecular Chemistry. Available at: [Link]
-
Díaz-de-Villegas, M. D., et al. (2017).[1][6][7] Diastereoselective Construction of the 6-Oxa-2-Azabicyclo[3.2.1]Octane Scaffold . The Journal of Organic Chemistry. Available at: [Link][1]
-
Massiot, G., et al. (2014).[2] Cytisine-like alkaloids from Ormosia hosiei: Hosieines A-D . Phytochemistry. Available at: [Link]
Sources
- 1. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity [mdpi.com]
- 2. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereodivergent access of spiro(pyrroloquinoline-pyrazolone) and oxa-azabicyclo[3.2.1]octane scaffolds via cascade approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Reactivity of 2-Aza vs. 8-Aza Bicyclo[3.2.1]octane Scaffolds
This guide provides a comprehensive technical comparison of the 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane scaffolds. It is designed for medicinal chemists and synthetic organic chemists, focusing on the distinct reactivity profiles driven by the nitrogen position (bridge vs. bridgehead-adjacent).
Executive Summary
The bicyclo[3.2.1]octane framework serves as a privileged structure in drug discovery, offering a rigid, three-dimensional core that positions pharmacophores in defined vectors. The placement of the nitrogen atom—either on the one-carbon bridge (8-aza , tropane-like) or within the six-membered ring (2-aza )—fundamentally alters the scaffold's electronic properties, conformational landscape, and synthetic accessibility.
| Feature | 8-Azabicyclo[3.2.1]octane | 2-Azabicyclo[3.2.1]octane |
| Common Name | Tropane | (No common trivial name; related to morphan) |
| Nitrogen Position | Bridge (Position 8) | Fused Ring (Position 2) |
| Bridgehead (C1, C5) | Bridgehead (C1) & Methylene (C3) | |
| Key Reactivity Constraint | Bredt’s Rule: Precludes stable bridgehead imines/alkenes. | Regioselectivity: C3 is accessible; C1 is sterically/strain hindered. |
| Primary Bioactivity | DAT/SERT Inhibitors, Anticholinergics | Opioid Agonists, |
Structural & Conformational Analysis
The reactivity differences between these scaffolds are rooted in their topology.
Topological Comparison
-
8-Aza (Tropane): The nitrogen is part of a 5-membered ring and a 7-membered ring simultaneously, bridging the C1 and C5 positions. The lone pair is sterically crowded, often pointing towards the two-carbon bridge (endo).
-
2-Aza: The nitrogen resides in the six-membered ring segment. It is adjacent to one bridgehead (C1) and one methylene group (C3). This asymmetry creates two distinct
-proton environments.
Caption: Topological connectivity highlighting the Nitrogen position (Red) and adjacent alpha-carbons (Grey).
Reactivity Profile Comparison
-Lithiation and Functionalization
The most critical difference lies in the ability to functionalize the position adjacent to the nitrogen (
8-Azabicyclo[3.2.1]octane (The "Bredt's Rule" Constraint)
-
Challenge: The
-carbons (C1/C5) are bridgeheads. Forming a double bond here (e.g., via an iminium ion intermediate or enolate) is energetically prohibitive due to Bredt's Rule . -
Mechanism: Direct lithiation of
-Boc-8-azabicyclo[3.2.1]octane at the bridgehead is kinetically slow and thermodynamically unstable compared to acyclic amines. -
Solution: Functionalization typically relies on:
- -Functionalization: Using a ketone at C3 (tropinone) to functionalize C2/C4 via enolates.
-
Bridgehead Lithiation: Requires strong dipole stabilization (e.g., adjacent carbonyls) or specific directing groups, but remains difficult.
2-Azabicyclo[3.2.1]octane (Regioselective Advantage)
-
Advantage: The nitrogen is flanked by a bridgehead (C1) and a methylene (C3).
-
Regioselectivity: C3 is a standard secondary carbon within a six-membered ring. It can form stable iminium ions (
), allowing for standard -functionalization (e.g., anodic oxidation, lithiation-trapping). -
Experimental Insight: Lithiation of
-Boc-2-azabicyclo[3.2.1]octane occurs preferentially at C3 (equatorial proton removal) rather than C1, avoiding the strain of a bridgehead carbanion.
Caption: Contrast in alpha-functionalization pathways. 2-Aza allows access to stable iminium intermediates at C3, whereas 8-Aza is restricted by bridgehead strain.
Ring Opening & Grob Fragmentation
Both scaffolds can undergo ring-opening reactions, but the outcomes differ structurally.
-
8-Aza Grob Fragmentation:
-
Precursor: 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives with a leaving group at C2 (or vice versa).
-
Outcome: Cleavage of the C1-C2 bond leads to cycloheptene derivatives . This is a powerful method to access seven-membered rings from the tropane core.
-
Protocol: Treat 2-mesyloxy-3-hydroxy derivative with NaH/THF.
-
-
2-Aza Rearrangements:
-
Often formed via rearrangement of bicyclo[2.2.1]heptanes (norbornanes).
-
Reverse ring-opening is less common but can yield substituted cyclopentanes depending on the bond cleaved.
-
Experimental Protocols
Protocol A: Synthesis of 2-Azabicyclo[3.2.1]octane via Radical Cyclization
Source: Adapted from radical cascade methodologies (e.g., Hofmann-Löffler-Freytag or modern photoredox).
-
Precursor Preparation: Synthesize
-chloro-4-(aminomethyl)cyclohexene or an equivalent -centered radical precursor. -
Radical Generation:
-
Reagents:
(1.1 equiv), AIBN (0.1 equiv). -
Solvent: Degassed Benzene or Toluene (0.05 M).
-
-
Cyclization: Heat to reflux (80°C) for 4 hours. The nitrogen radical attacks the internal alkene (5-exo-trig vs 6-endo-trig).
-
Note: The 2-aza scaffold often competes with the 6-azabicyclo[3.2.1] isomer. Regiocontrol is dictated by substitution on the alkene.
-
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
Protocol B: Bridgehead Lithiation of N-Boc-8-azabicyclo[3.2.1]octane (Challenging)
Validation: This reaction is sluggish compared to acyclic amines.
-
Conditions: Dissolve substrate in dry
. Cool to -78°C. -
Deprotonation: Add
(1.2 equiv) and TMEDA (1.2 equiv) dropwise. -
Incubation: Stir for 1-2 hours at -78°C. (Warning: Warming typically leads to decomposition).
-
Quench: Add electrophile (e.g.,
, ). -
Data Check: Yields are typically moderate (40-60%). If C3-ketone is present, enolization at C2/C4 will occur exclusively instead of bridgehead lithiation.
Medicinal Chemistry Applications
| Application | 8-Aza (Tropane) | 2-Aza (Isoquinuclidine/Morphan) |
| Neurotransmitters | DAT/SERT Inhibitors: Cocaine analogs. The bridgehead nitrogen mimics the spatial arrangement of dopamine. | Opioid Receptors: The 2-aza core mimics the piperidine ring of morphine. |
| Receptor Binding | Muscarinic Antagonists: Atropine, Scopolamine. | Sigma ( |
| Bioisosterism | Rigidifies the ethylamine chain. | Rigidifies the piperidine ring. |
References
-
Tropane Alkaloid Biosynthesis and Synthesis
-
2-Azabicyclo[3.2.
-
Bridgehead Lithiation Studies
- Title: Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides.
- Source: Journal of the American Chemical Society (via ResearchG
-
Link:[Link]
-
Grob Fragmentation in Bicyclic Systems
Sources
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- 2. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Crystal Structure Analysis of 2-Azabicyclo[3.2.1]octane Hydrochloride Salts and Their Analogs for Drug Discovery Professionals
The 2-azabicyclo[3.2.1]octane framework is a pivotal structural motif in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity.[1][2] This bicyclic system serves as a key building block in the synthesis of a wide array of biologically active compounds. Its structural similarity to bioactive alkaloids like nicotine and cocaine has made it a valuable scaffold in the development of novel therapeutics.[2] The hydrochloride salts of these compounds are of particular interest in pharmaceutical development due to their improved solubility and stability.
This guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure of 2-azabicyclo[3.2.1]octane hydrochloride salts and their close analogs. Due to the limited availability of public crystallographic data for the parent 2-azabicyclo[3.2.1]octane hydrochloride, this guide will use the closely related and well-characterized tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane) as a case study to illustrate the principles and insights that can be gained from single-crystal X-ray diffraction analysis.
The Strategic Importance of Crystallographic Data in Drug Design
Understanding the three-dimensional structure of a molecule at the atomic level is fundamental to modern drug design. For bicyclic systems like the 2-azabicyclo[3.2.1]octane scaffold, a crystal structure provides invaluable information on:
-
Conformational Rigidity: The bicyclic nature of the scaffold restricts the number of accessible conformations, which can be precisely defined by crystallographic analysis. This rigidity is a desirable trait in drug candidates as it can lead to higher binding affinity and selectivity for their biological targets.
-
Stereochemistry: The 2-azabicyclo[3.2.1]octane system is chiral, and its biological activity is often dependent on the specific stereoisomer.[2] X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.
-
Intermolecular Interactions: In the solid state, the hydrochloride salts of these amines form extensive hydrogen bonding networks. Analyzing these interactions can provide insights into the molecule's potential interactions with biological targets and its physicochemical properties, such as solubility and melting point.
Experimental Workflow for Crystal Structure Determination
The process of obtaining high-quality crystal structure data is a multi-step endeavor that requires careful planning and execution. The general workflow is outlined below.
Caption: Experimental workflow for crystal structure determination.
Step 1: Synthesis and Purification
The synthesis of the 2-azabicyclo[3.2.1]octane scaffold can be achieved through various synthetic routes.[1] A high level of purity is crucial for successful crystallization.
Step 2: Formation of the Hydrochloride Salt and Crystallization
The hydrochloride salt is typically formed by treating a solution of the purified amine with hydrochloric acid. The choice of solvent is critical for growing single crystals suitable for X-ray diffraction. Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the hydrochloride salt is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step 3: Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
Step 4: Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.
Case Study: Structural Analysis of Tropinone
As a close structural analog of the 2-azabicyclo[3.2.1]octane system, the crystal structure of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provides valuable insights into the conformational properties of this bicyclic scaffold. The crystallographic data for tropinone is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 669831.[1]
| Parameter | Value |
| CCDC Deposition Number | 669831 |
| Empirical Formula | C₈H₁₃NO |
| Formula Weight | 139.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.237(1) |
| b (Å) | 18.754(2) |
| c (Å) | 16.566(2) |
| β (°) | 106.257(4) |
| Volume (ų) | 3053.3(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.21 |
Table 1: Selected crystallographic data for tropinone.
Caption: 2D representation of the tropinone molecule.
The crystal structure of tropinone reveals the characteristic chair conformation of the six-membered ring and the envelope conformation of the five-membered ring. The rigidity of this bicyclic system is a key feature that influences its interaction with biological targets. In the case of a hydrochloride salt, the protonated nitrogen atom would serve as a hydrogen bond donor, interacting with the chloride anion and potentially with other acceptor groups in the crystal lattice.
Implications for Structure-Based Drug Design
The detailed structural information obtained from X-ray crystallography is a powerful tool for drug development. For derivatives of 2-azabicyclo[3.2.1]octane, this data can be used to:
-
Design more potent and selective ligands: By understanding the precise three-dimensional shape of the scaffold, medicinal chemists can design modifications that enhance binding to the target receptor while minimizing off-target effects.
-
Improve pharmacokinetic properties: The crystal packing and hydrogen bonding information can guide the selection of appropriate salt forms and the design of formulations with optimal solubility and dissolution rates.
-
Elucidate structure-activity relationships (SAR): By comparing the crystal structures of a series of analogs with their biological activities, researchers can develop a deeper understanding of the structural features that are essential for therapeutic efficacy.
References
-
PubChem. Tropinone. National Center for Biotechnology Information. [Link]
- Monteiro, J. R. V., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry.
-
ResearchGate. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. [Link]
- Al-Huniti, M. H., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745.
- Gnewou, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Chemistry – A European Journal, 27(54), 13533-13540.
- Wojaczyńska, E., et al. (2022). Synthesis, spectroscopic and computational studies of photochromic... Journal of Molecular Structure, 1247, 131343.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
-
Cambridge Crystallographic Data Centre. CCDC 2233284: Experimental Crystal Structure Determination. [Link]
- Jirayut, P., et al. (2012). Tropane Alkaloids.
-
ResearchGate. (2024). Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. [Link]
- Gholivand, K., & Mollania, N. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 758.
- Childs, S. L., et al. (2009). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. CrystEngComm, 11(3), 433-436.
-
Wikipedia. Tropane alkaloid. [Link]
- Shahjalal University of Science & Technology. (2012). Tropane.
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
-
PubChem. 2-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]
- Jin, Y., et al. (2025). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry.
- Crystal Structure of Benzydamine Hydrochloride Salt. (2014).
- Reed, D. D., & Bergmeier, S. C. (2007). A facile synthesis of a polyhydroxylated 2-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 72(3), 1024-1026.
- Julian, E. A. (1980). Optical crystallographic properties of drugs of abuse: commonly used amines street drugs. Journal of Forensic Sciences, 25(4), 851-866.
-
PubChemLite. 6-oxa-2-azabicyclo[3.2.1]octane hydrochloride. [Link]
-
Cambridge Crystallographic Data Centre. CCDC 2297223: Experimental Crystal Structure Determination. [Link]
- Google Patents. (2010).
- Nassimbeni, L. R., et al. (1987). The syntheses and crystal structures of exo-2,exo-6-dihydroxybicyclo[3.3.1]nonane and exo-2,exo-6-dihydroxy-2,6-diethylbicyclo[3.3.1]nonane which do not contain the host helical canals of crystalline exo-2,exo-6-dihydroxy-2,6-dimethylbicyclo[3.3.1]nonane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1143-1147.
-
PubChem. Bicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]
-
NIST. Bicyclo[3.2.1]octane. National Institute of Standards and Technology. [Link]
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A Comparative Guide to the Spectroscopic Characterization of Bridged Amine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bridged amine hydrochlorides are a pivotal class of compounds in medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals and biologically active molecules, including tropane alkaloids like cocaine and epibatidine. Their rigid, bicyclic structures impart unique conformational constraints that significantly influence their pharmacological activity and physicochemical properties. Accurate and unambiguous structural elucidation is therefore paramount. This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these fascinating molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
This document moves beyond a simple recitation of techniques. As a senior application scientist, the goal is to provide a comparative analysis, grounded in experimental data and mechanistic understanding, to empower researchers to make informed decisions in their analytical workflows. We will explore not just how to apply these techniques, but why the bridged architecture gives rise to characteristic spectral signatures, and how these signatures differ from their non-bridged, monocyclic counterparts.
The Structural Uniqueness of Bridged Amine Hydrochlorides
The defining feature of a bridged amine is the presence of a bicyclic ring system where the nitrogen atom is part of the bridge, or a substituent on the bridge. This rigid framework, as seen in archetypal structures like tropane and the bicyclo[2.2.1]heptane system, has profound spectroscopic consequences:
-
Conformational Rigidity: Unlike flexible monocyclic amines (e.g., piperidine), bridged systems are locked into specific conformations. This rigidity eliminates the complexities of conformational averaging in NMR, leading to sharper signals and more defined coupling constants that are highly dependent on the fixed dihedral angles.
-
Ring Strain: The inherent angle and torsional strain in many bridged systems alters bond lengths and angles. This directly impacts vibrational frequencies in IR spectroscopy and can influence the stability of fragment ions in mass spectrometry.[1]
-
Stereoelectronic Effects: The fixed spatial orientation of the nitrogen lone pair (or the N-H bond in the hydrochloride salt) and adjacent bonds creates unique electronic environments that are reflected in the chemical shifts of nearby protons and carbons in NMR spectra.
This guide will comparatively evaluate how these structural factors manifest across different spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of bridged amine hydrochlorides in solution. The conformational rigidity of these systems makes NMR data particularly informative.
Key Differentiating Features in ¹H and ¹³C NMR
The protonation of the amine nitrogen to form the hydrochloride salt induces a significant downfield shift for protons and carbons near the nitrogen due to the inductive effect of the positive charge. However, it is the bridged structure itself that provides the most characteristic spectral fingerprints.
-
¹H NMR: Protons on the bicyclic framework often exhibit a wide dispersion of chemical shifts due to the fixed and anisotropic environment. Protons in endo versus exo positions, or those near the bridgehead, will have distinctly different chemical shifts. Coupling constants (³J) are particularly diagnostic, as their magnitude is dictated by the Karplus relationship to the fixed dihedral angles. Long-range couplings (⁴J or ⁵J), often through "W" or "M" pathways, are more frequently observed in rigid bridged systems than in their flexible monocyclic analogs.[2]
-
¹³C NMR: The rigidity of the bridged skeleton leads to a well-resolved ¹³C spectrum. The chemical shifts of the bridgehead carbons and the carbons alpha to the nitrogen are particularly sensitive to the geometry and substitution of the bicyclic system.[3]
Comparative Analysis: Bridged vs. Non-Bridged Systems
To illustrate the unique spectral features of bridged systems, let's consider a conceptual comparison between a bicyclo[2.2.1]heptane amine hydrochloride and its monocyclic analog, cyclohexylamine hydrochloride.
| Spectroscopic Parameter | Bicyclo[2.2.1]heptan-2-amine HCl (Bridged) | Cyclohexylamine HCl (Non-Bridged) | Rationale for Difference |
| ¹H NMR Signal Width | Sharp, well-defined signals. | Broader signals due to chair-chair interconversion. | The bridged system is conformationally locked, while the cyclohexane ring is flexible. |
| Coupling Constants (³J) | A wider range of distinct values, dependent on fixed dihedral angles. | Averaged values due to rapid conformational changes. | Conformational rigidity in the bridged system allows for the observation of true vicinal coupling constants.[4] |
| Long-Range Couplings | More likely to be observed (e.g., ⁴J "W-coupling"). | Typically not observed or are very small. | The rigid "W" arrangement of bonds in the bicyclic system facilitates through-bond coupling over four bonds. |
| Dispersion of Shifts | Wider chemical shift dispersion for ring protons. | Narrower range of chemical shifts for ring protons. | The fixed and anisotropic environment of the bridged system leads to greater differentiation of proton environments. |
Table 1: Conceptual NMR Comparison of a Bridged vs. Non-Bridged Amine Hydrochloride.
Experimental Protocol: 2D NMR for Structural Elucidation of a Bridged Amine Hydrochloride
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.
1. Sample Preparation: a. Dissolve 5-10 mg of the bridged amine hydrochloride sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). b. Filter the solution into a clean, dry 5 mm NMR tube.
2. Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate acquisition parameters. b. COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings, allowing for the tracing of spin systems within the molecule.[5] c. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs, enabling the assignment of carbon signals based on their attached protons.[6] d. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons. e. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons, which is invaluable for determining stereochemistry (e.g., endo vs. exo substituents) in rigid bridged systems.
3. Data Processing and Interpretation: a. Process the 2D spectra using appropriate software (e.g., TopSpin, Mnova). b. Begin assignment with easily identifiable protons (e.g., those adjacent to the nitrogen). c. Use COSY to walk along the carbon skeleton. d. Use HSQC to assign the carbons attached to the assigned protons. e. Use HMBC to confirm assignments and identify quaternary carbons. f. Use NOESY/ROESY to confirm stereochemical relationships.
Caption: 2D NMR workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For bridged amine hydrochlorides, the most informative region is the N-H stretching region.
Key Differentiating Features in FTIR
The protonation of the nitrogen atom to form the ammonium salt (R₃N⁺-H) results in the appearance of a broad, strong absorption band in the 2200-3000 cm⁻¹ region. This is due to the N⁺-H stretching vibration. The broadness is a result of hydrogen bonding with the chloride counterion and other molecules in the crystal lattice.
The rigid, strained nature of the bridged system can also influence the C-H stretching frequencies. Increased ring strain can lead to a shift in C-H stretching vibrations to higher wavenumbers.[7] This is because the bond angles are distorted from the ideal tetrahedral angle, which can alter the hybridization and strength of the C-H bonds.[8]
Comparative Analysis: Bridged vs. Non-Bridged Systems
| Spectral Region | Bridged Amine Hydrochloride (e.g., Adamantanamine HCl) | Non-Bridged Amine Hydrochloride (e.g., Cyclohexylamine HCl) | Rationale for Difference |
| N⁺-H Stretch | Broad, strong absorption (2200-3000 cm⁻¹). | Broad, strong absorption (2200-3000 cm⁻¹). | Generally similar, but the fine structure can be affected by the crystal packing. |
| C-H Stretch | May show shifts to higher wavenumbers compared to unstrained alkanes. | C-H stretching frequencies are typical for unstrained cycloalkanes. | Ring strain in the bridged system can increase the force constant of the C-H bonds.[1] |
| "Fingerprint" Region | Complex and highly characteristic pattern. | Also complex, but will differ significantly due to different vibrational modes. | The unique set of bending and rocking vibrations in the rigid bridged system provides a unique fingerprint. |
Table 2: Conceptual FTIR Comparison of a Bridged vs. Non-Bridged Amine Hydrochloride.
Experimental Protocol: ATR-FTIR of a Powdered Amine Hydrochloride
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[9]
1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
2. Sample Preparation: a. Place a small amount (a few milligrams) of the powdered bridged amine hydrochloride sample onto the center of the ATR crystal.
3. Data Acquisition: a. Lower the ATR press to ensure good contact between the sample and the crystal. b. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
4. Data Processing: a. The resulting spectrum is typically in absorbance. b. Identify the key absorption bands, particularly the broad N⁺-H stretch and the C-H stretching region.
Caption: Step-by-step ATR-FTIR workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns. For amine hydrochlorides, Electrospray Ionization (ESI) is a common technique, as it is a "soft" ionization method that can readily generate protonated molecules in the gas phase.
Key Differentiating Features in MS
The fragmentation of bridged amines is heavily influenced by the rigid bicyclic structure. The stability of the resulting carbocations and radical cations often dictates the fragmentation pathways. Common fragmentation patterns for amines include α-cleavage (cleavage of the bond adjacent to the nitrogen).[10]
For bridged systems, fragmentation that would lead to highly strained or anti-Bredt ions is often disfavored. Instead, fragmentation pathways that relieve ring strain can be prominent.
Comparative Analysis: Bridged vs. Non-Bridged Systems
Let's consider a conceptual comparison of the fragmentation of a bridged amine like cocaine with a simpler, non-bridged piperidine derivative.
| Fragmentation Pathway | Bridged Amine (e.g., Cocaine) | Non-Bridged Piperidine Derivative | Rationale for Difference |
| Initial Ionization | Typically protonation at the nitrogen [M+H]⁺. | Typically protonation at the nitrogen [M+H]⁺. | ESI is well-suited for basic amines. |
| α-Cleavage | Possible, but may be sterically hindered or lead to strained fragments. | A dominant fragmentation pathway. | The rigid structure of the bridged system can disfavor certain cleavage pathways. |
| Ring Opening | Complex rearrangements and fragmentations that are characteristic of the specific bridged system. | Often involves a retro-Diels-Alder type fragmentation of the six-membered ring. | The interconnected rings of the bridged system lead to unique and often diagnostic fragmentation patterns.[11] |
Table 3: Conceptual MS Fragmentation Comparison.
Experimental Protocol: ESI-MS of a Bridged Amine Hydrochloride
1. Sample Preparation: a. Prepare a dilute solution of the bridged amine hydrochloride (approx. 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation.[12]
2. Instrument Setup: a. The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a syringe pump for direct infusion. b. Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature. These may need to be optimized for the specific compound.[13]
3. Data Acquisition: a. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. b. For structural information, perform tandem mass spectrometry (MS/MS). Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
4. Data Interpretation: a. Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions. b. Propose fragmentation pathways consistent with the structure of the bridged amine.
Caption: ESI-MS/MS workflow for structural analysis.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
The Power of X-ray Crystallography for Bridged Systems
For bridged amine hydrochlorides, X-ray crystallography is the gold standard for confirming the connectivity and stereochemistry that may have been inferred from NMR. It provides a definitive picture of the rigid bicyclic framework and the interactions of the hydrochloride salt in the crystal lattice.
Comparative Analysis: What X-ray Crystallography Reveals
Unlike spectroscopic techniques that provide data that must be interpreted to infer a structure, X-ray crystallography provides a direct visualization of the molecule. The comparison is therefore not between different spectral features, but between the precise, quantitative structural parameters of the bridged system versus its non-bridged counterpart.
| Structural Parameter | Bridged Amine Hydrochloride | Non-Bridged Amine Hydrochloride | Key Insights from Comparison |
| Bond Angles | Can show significant deviation from ideal values due to ring strain. | Closer to ideal tetrahedral or trigonal planar geometries. | Quantifies the degree of ring strain in the bridged system. |
| Conformation | A single, fixed conformation in the crystal lattice. | Typically adopts a low-energy conformation (e.g., chair for a piperidine ring). | Confirms the rigid nature of the bridged system. |
| Intermolecular Interactions | Reveals specific hydrogen bonding between the N⁺-H group and the Cl⁻ ion, and other crystal packing forces. | Also shows hydrogen bonding and crystal packing, but the overall packing motif will be different. | Provides insight into the solid-state properties of the material. |
Table 4: Comparison of Information from X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: a. This is often the most challenging step. Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common methods. A variety of solvents should be screened to find conditions that yield single crystals of sufficient quality (typically 0.1-0.3 mm in size).[14]
2. Crystal Mounting and Data Collection: a. A suitable single crystal is selected under a microscope and mounted on a goniometer head. b. The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. c. The diffractometer collects a series of diffraction images as the crystal is rotated.[15]
3. Structure Solution and Refinement: a. The diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is "solved" to find the initial positions of the atoms. c. The atomic positions and thermal parameters are "refined" to achieve the best fit between the calculated and observed diffraction data.[16]
4. Data Analysis: a. The final refined structure provides precise bond lengths, bond angles, and torsion angles. b. The crystal packing and intermolecular interactions, such as hydrogen bonds, can be analyzed.
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: An Integrated Approach
No single technique provides a complete picture of a bridged amine hydrochloride. The most robust characterization comes from an integrated approach that leverages the strengths of each method. NMR provides the primary structure and stereochemistry in solution, FTIR confirms the presence of key functional groups, mass spectrometry determines the molecular weight and provides fragmentation data for confirmation, and X-ray crystallography offers the definitive solid-state structure.
By understanding how the unique structural features of bridged amine hydrochlorides manifest in each type of spectrum, researchers can more effectively and efficiently elucidate and confirm the structures of these important molecules, accelerating the process of drug discovery and development.
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Holmes, S. A., Pham, T. N., & Schurko, R. W. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 21(10), 5767-5783. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of 2-Azabicyclo[3.2.1]octane Hydrochloride
Executive Summary & Core Directive
Do not treat this compound as general trash. 2-Azabicyclo[3.2.1]octane hydrochloride is a bridged bicyclic amine salt. While often used as a pharmaceutical building block (e.g., in the synthesis of analgesics or neurological agents), it carries specific acute toxicity (H302) and irritation (H315, H319) risks.
The Golden Rule of Disposal: All waste streams containing this compound must be routed to High-Temperature Incineration via a licensed hazardous waste contractor. Under no circumstances should this material be flushed down the drain or discarded in municipal solid waste.
Hazard Assessment & Physicochemical Context
To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is the hydrochloride salt of a secondary amine.
GHS Hazard Classification
| Code | Hazard Statement | Operational Implication |
| H302 | Harmful if swallowed | Zero-tolerance for open-bench disposal. Dust inhalation or oral ingestion via contaminated gloves is a risk. |
| H315 | Causes skin irritation | Contact with waste solutions requires immediate flushing (15 min). |
| H319 | Causes serious eye irritation | Eye protection is mandatory during waste transfer. |
| H335 | May cause respiratory irritation | All solid weighing/transfer must occur inside a fume hood. |
Chemical Behavior in Waste Streams
-
Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH ~4–5). It can mobilize metals if stored in metal containers. Use HDPE or Glass.
-
Nitrogen Content: Upon combustion, this compound releases Nitrogen Oxides (NOx). This dictates that the incinerator must have appropriate scrubbers (standard for hazardous waste facilities).
-
Incompatibility:
-
Strong Oxidizers: Mixing with peroxides, nitrates, or permanganates can cause fire or explosion.
-
Strong Bases: Adding base (NaOH) to the waste liberates the free amine (2-azabicyclo[3.2.1]octane), which is volatile and odorous. Keep waste streams acidic/neutral to suppress volatility.
-
Visualized Disposal Workflows
Waste Segregation Decision Matrix
This logic flow ensures you select the correct waste stream based on the physical state of the material.
Figure 1: Decision matrix for segregating waste streams based on physical state.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Compound & Debris)
Applicability: Expired pure powder, contaminated weigh boats, gloves, and spill cleanup materials.
-
Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum lined with a 6-mil polyethylene bag.
-
Transfer:
-
Perform all transfers inside a chemical fume hood to prevent dust generation (H335).
-
Do not sweep dust into general trash bins.
-
-
Labeling:
-
Tag must read: "Hazardous Waste - Solid Organic - Toxic/Irritant."
-
List constituents: "2-Azabicyclo[3.2.1]octane hydrochloride (100%)."
-
-
Storage: Keep container closed when not actively adding waste. Store away from oxidizers.[1]
Protocol B: Liquid Waste (Aqueous & Solvent Mixtures)
Applicability: Reaction mixtures, mother liquors, and HPLC effluent.
-
Segregation:
-
Organic Solvents: If dissolved in methanol/ethanol/DCM, dispose of in the "Organic Solvents (Non-Halogenated or Halogenated)" carboy.
-
Aqueous Solutions: If dissolved in water/buffer, dispose of in "Aqueous Toxic" waste.
-
-
pH Check (Critical Step):
-
Ensure the waste container is compatible with the pH.
-
Scientist's Note: If the solution is highly acidic (pH < 2) from the HCl salt, consider neutralizing to pH 5–9 before adding to a bulk steel drum to prevent corrosion, unless using plastic (HDPE) carboys.
-
-
Incompatibility Check:
Protocol C: Empty Container Management (RCRA Compliance)
Applicability: Original vendor bottles (Sigma, Enamine, etc.).
-
Triple Rinse Rule:
-
Add solvent (water or methanol) to 10% of the container volume.
-
Shake vigorously.
-
Pour rinsate into the Liquid Waste container (Protocol B).
-
Repeat 3 times .
-
-
Defacing:
-
Cross out the label completely using a permanent marker.
-
Write "EMPTY" on the bottle.
-
-
Disposal:
-
Once triple-rinsed, the bottle is legally "RCRA Empty" and can be discarded in glass recycling or trash (verify local institutional policy).
-
Emergency Procedures (Spill Response)
In the event of a spill during disposal:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE Upgrade: Wear N95 or P100 respirator if outside a hood. Double nitrile gloves.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present nearby.
-
-
Decontamination: Wash surface with water and soap.[2][4] Test pH of surface to ensure acid residues are removed.
Chemical Incompatibility Logic
Understanding why we segregate prevents accidents.
Figure 2: Chemical incompatibility interactions for amine salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11506169, 2-Azabicyclo[3.2.1]octane hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Retrieved from [Link]
-
Princeton University EHS. Chemical Incompatibility Chart. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
Safeguarding Your Research: A Practical Guide to Handling 2-Azabicyclo[3.2.1]octane Hydrochloride
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with 2-Azabicyclo[3.2.1]octane hydrochloride. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling 2-Azabicyclo[3.2.1]octane hydrochloride, a proactive approach to personal protection is critical. The following PPE is mandatory to minimize exposure and ensure a safe working environment.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are essential.[1] For operations with a higher risk of splashing or exothermic reactions, a face shield worn over safety glasses is required.[1]
-
Hand Protection: Chemically resistant gloves are a primary line of defense.[2] Nitrile gloves offer broad protection against a range of chemicals and are a suitable choice for general handling.[1][3] Always inspect gloves for any signs of degradation or contamination before use and change them immediately upon contact with the chemical.[1]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect the skin.[1] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[3]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[1]
Respiratory Protection:
The need for respiratory protection should be determined by a risk assessment of your specific procedure.[1] If there is a potential for aerosolization or if working with the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[1][4] Use of a respirator requires annual medical evaluations and fit testing to ensure proper function.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is crucial for minimizing risks during the handling of 2-Azabicyclo[3.2.1]octane hydrochloride.
Preparation:
-
Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][5]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling amine hydrochloride salts.
Handling the Solid Compound:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
-
Transfers: Use appropriate tools (spatulas, weighing paper) to transfer the solid. Avoid creating dust.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
Handling Solutions:
-
Containment: Use secondary containment (e.g., a tray) when transporting solutions to and from the work area.
-
Avoid Aerosols: When mixing or agitating solutions, do so in a manner that minimizes the formation of aerosols.
Disposal Plan: Managing Waste Streams
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste:
-
Segregation: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, clearly labeled hazardous waste container.[7]
-
Packaging: The waste container should be robust, leak-proof, and have a secure lid.[7]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("2-Azabicyclo[3.2.1]octane hydrochloride"), and the date of accumulation.[7]
Liquid Waste:
-
Aqueous Solutions: As a hydrochloride salt of an amine, aqueous solutions will be mildly acidic.[7] Neutralize dilute aqueous solutions with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal, if permitted by local regulations.[8]
-
Organic Solutions: Collect waste organic solutions in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company, in accordance with all federal, state, and local regulations.[7]
Decontamination:
-
Thoroughly wash any contaminated glassware and equipment with an appropriate solvent and then soap and water.
-
Wipe down the work surface in the fume hood after completing your work.
| Parameter | Guideline | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of dust or vapors. |
| Eye Protection | Chemical Splash Goggles (ANSI Z.87.1) | To protect against splashes and eye irritation.[5] |
| Hand Protection | Nitrile Gloves | To prevent skin contact and irritation.[5] |
| Body Protection | Lab Coat (buttoned) | To protect skin from accidental contact. |
| Spill Response | Amine-specific Spill Kit | To safely contain and clean up any spills. |
| Waste Disposal | Labeled, sealed hazardous waste containers | To ensure proper segregation and disposal of chemical waste.[5] |
By implementing these safety and handling protocols, you can significantly mitigate the risks associated with working with 2-Azabicyclo[3.2.1]octane hydrochloride, ensuring the well-being of your research team and the integrity of your scientific endeavors.
References
-
ABX - Advanced Biochemical Compounds. (n.d.). Safety Data Sheet for 8-Azabicyclo[3.2.1]octane-2-carboxylic acid derivative. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet for Endo-3-(Diphenylmethoxy)-8-azabicyclo[3.2.1]octane Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azabicyclo(3.2.1)octane. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). rel-(1R,3S,5S)-1-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile Safety Data Sheets. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize amine hydrochlorides?. Retrieved from [Link]
Sources
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. pharmastate.academy [pharmastate.academy]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
